molecular formula C9H6ClFO B12831140 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one CAS No. 506437-48-5

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Cat. No.: B12831140
CAS No.: 506437-48-5
M. Wt: 184.59 g/mol
InChI Key: ZAKLOEHAIXAGFF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (CAS 506437-48-5) is a synthetic fluorinated chalcone derivative with the molecular formula C9H6ClFO and a molecular weight of 184.60 g/mol . This compound features the core 1,3-diaryl-2-propen-1-one scaffold characteristic of the chalcone family, which is a privileged structure in medicinal chemistry known for its wide spectrum of bioactivities . Its calculated density is 1.233 g/cm³, with a boiling point of approximately 255.7°C and a flash point of 108.4°C . Chalcones like this are extensively investigated as promising templates for developing novel anticancer agents . They exhibit their biological effects through multiple mechanisms, including inducing apoptosis (programmed cell death), disrupting the cell cycle, and inhibiting key oncogenic signaling pathways . The presence of electron-withdrawing substituents, such as the fluorine and chlorine atoms in this compound, is a common strategy in structure-activity relationship (SAR) studies to enhance potency and optimize drug-like properties . Researchers utilize this compound as a key chemical building block for designing and synthesizing new molecules with potential activity against various cancer cell lines. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

506437-48-5

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-fluoroprop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-5H,1H2

InChI Key

ZAKLOEHAIXAGFF-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=CC=C1Cl)F

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organofluorine synthesis, the strategic placement of a fluorine atom can fundamentally rewrite a molecule's reactivity and pharmacokinetic profile. 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (CAS: 506437-48-5) is a prime example of this principle. As an α -fluoro vinyl ketone (or α -fluoroenone), it serves as a highly reactive Michael acceptor and a versatile building block for synthesizing complex fluorinated heterocycles [1].

Drawing from extensive bench experience and established organofluorine methodologies [2], this whitepaper deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to harness this compound effectively in drug development workflows.

Part 1: Structural & Physicochemical Properties

The introduction of a fluorine atom at the α -position of an enone is not merely a structural tweak; it is a profound electronic modulation. Fluorine’s extreme electronegativity exerts a strong inductive pull ( −I effect), withdrawing electron density from the alkene. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the enone system compared to its non-fluorinated counterpart, rendering the β -carbon highly susceptible to nucleophilic attack.

Furthermore, the 2-chlorophenyl moiety serves a critical stereochemical purpose. The bulky ortho-chlorine atom forces the aromatic ring out of coplanarity with the enone system to minimize steric clash. This orthogonal conformation creates a sterically biased environment that can be exploited in asymmetric catalysis to control facial selectivity during nucleophilic attack.

Quantitative Physicochemical Data

To facilitate assay design and purification strategies, the core physicochemical parameters of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one are summarized below.

ParameterValueCausality / Practical Significance
Chemical Name 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-oneDefines the core α -fluoroenone scaffold.
CAS Number 506437-48-5Unique registry identifier for procurement [1].
Molecular Formula C 9​ H 6​ ClFO-
Molecular Weight 184.59 g/mol Highly efficient for fragment-based drug design (FBDD).
LogP (Estimated) 2.8 - 3.2Optimal lipophilicity for membrane permeability assays.
H-Bond Acceptors 2 (Carbonyl O, Vinylic F)Modulates target binding affinity and solvation.
H-Bond Donors 0Prevents non-specific aggregation in protic solvents.
Electrophilicity Exceptionally HighLUMO lowered by F; acts as a potent Michael acceptor [2].

Part 2: Mechanistic Reactivity Profile

The primary utility of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one lies in its role as an electrophile in conjugate additions (Michael additions) and cycloadditions.

When a nucleophile (such as a thiolate or an amine) approaches the β -carbon, the transition state is stabilized by the electron-withdrawing nature of the α -fluorine. Upon C-C or C-S bond formation, the sp2 hybridized vinylic carbon rehybridizes to sp3 , trapping the fluorine atom on a newly formed stereocenter. This is highly valuable in medicinal chemistry, as the resulting α -fluoro ketone moiety is metabolically robust against enolization-mediated degradation and provides distinct pKa modulation to adjacent functional groups.

MechanisticPathway Enone 1-(2-Chlorophenyl)-2-fluoro -2-propen-1-one (LUMO lowered by -I effect) Complex Pre-reaction Complex (Orbital Overlap) Enone->Complex Nu Nucleophile (Nu-) (e.g., Thiolate, Enolate) Nu->Complex TS Transition State (C-C bond formation) Complex->TS Activation E Product alpha-Fluoro Ketone Adduct (Metabolically Stable) TS->Product Relaxation

Caption: Mechanistic pathway of Michael addition to the alpha-fluoro enone system.

Part 3: Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . We prioritize 19 F NMR for reaction monitoring because it provides a quantitative, non-destructive window into the reaction's progress that TLC or LC-MS cannot match. The starting enone exhibits a characteristic vinylic fluorine resonance (typically around -110 to -120 ppm). As the addition proceeds, the rehybridization shifts the fluorine signal significantly upfield (around -180 to -190 ppm).

Protocol 1: Catalytic Asymmetric Michael Addition of Thiols

Objective: Synthesize a chiral α -fluoro- β -thioether ketone.

  • Reagent Preparation: Flame-dry a Schlenk flask under Argon. Dissolve 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add a bifunctional chiral squaramide catalyst (0.05 mmol, 5 mol%). The catalyst simultaneously activates the enone via hydrogen bonding and deprotonates the incoming thiol.

  • Nucleophile Introduction: Cool the reaction mixture to -20 °C to maximize stereocontrol. Dropwise, add the desired aryl thiol (1.1 mmol).

  • In-situ Monitoring ( 19 F NMR): After 2 hours, extract a 50 μ L aliquot, dilute in CDCl 3​ , and acquire a rapid 19 F NMR spectrum. Validation checkpoint: The reaction is complete when the vinylic F signal (~ -115 ppm) is entirely replaced by the sp3 F signal (~ -185 ppm).

  • Quench & Workup: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL) to protonate the intermediate enolate and prevent retro-Michael fragmentation. Extract with DCM (3 x 10 mL), dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the fluorinated adduct.

Protocol 2: Synthesis of Fluorinated Pyrazoles via Cyclocondensation

Objective: Utilize the enone as a dinucleophilic acceptor to build a 3-(2-Chlorophenyl)-4-fluoro-1H-pyrazole core.

  • Condensation: In a round-bottom flask, dissolve the enone (1.0 mmol) in Ethanol (10 mL). Add hydrazine hydrate (1.2 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The hydrazine attacks the β -carbon (Michael addition) followed by intramolecular condensation at the carbonyl carbon.

  • Aromatization: To ensure complete oxidation to the fully aromatic pyrazole, add a mild oxidant (e.g., DDQ, 1.0 mmol) and stir for an additional 1 hour.

  • Isolation: Concentrate the solvent, resuspend in Ethyl Acetate, wash with brine, dry, and purify via recrystallization from hot ethanol.

Workflow Prep 1. Reagent Prep Dry Solvents & Ar(g) Reaction 2. Reaction Setup Add Enone & Catalyst Prep->Reaction Monitor 3. In-situ Monitoring 19F NMR Tracking Reaction->Monitor Quench 4. Quench & Workup Aq. NH4Cl wash Monitor->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

References

  • Title: Coupling of 2-Substituted 1-Fluorovinylstannanes with Organic Halides Catalyzed by Palladium(0)/Copper(I) Iodide. A Mild and Stereospecific Method to Monofluoroolefins Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Synthesis of Fluorinated Chalcones from 2-Chloroacetophenone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of fluorine into pharmacologically active molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] This guide provides an in-depth technical overview of the synthesis of fluorinated chalcones, a class of compounds with significant therapeutic potential, using 2-chloroacetophenone as a readily accessible starting material.[6][7] We will delve into the mechanistic intricacies of the Claisen-Schmidt condensation, provide a detailed experimental protocol, and discuss the critical role of fluorination in drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique properties of fluorinated chalcones in their therapeutic programs.

Introduction: The Strategic Advantage of Fluorine in Chalcone Scaffolds

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors to flavonoids and exhibit a broad spectrum of biological activities.[8][9][10] Their therapeutic potential spans anti-inflammatory, antimicrobial, and anticancer applications.[1][9] The incorporation of fluorine atoms into the chalcone scaffold can significantly modulate its physicochemical and pharmacological properties.[1][11]

The strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolically labile sites, prolonging the in vivo half-life of the drug.[2][4]

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2][4]

  • Modulation of Electronic Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule, impacting its pKa and binding interactions with target proteins.[4][12]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[5]

This guide focuses on a practical and efficient synthetic route to fluorinated chalcones commencing from 2-chloroacetophenone, a versatile and commercially available starting material.

Synthetic Strategy: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.[1][13][14][15] In our specific case, the reaction involves the condensation of 2-chloroacetophenone with a fluorinated benzaldehyde.

The general workflow for this synthesis is depicted below:

G Start Starting Materials Reactants 2-Chloroacetophenone + Fluorinated Benzaldehyde Start->Reactants Reaction Claisen-Schmidt Condensation (Base Catalyst, Solvent) Reactants->Reaction Product Crude Fluorinated Chalcone Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Fluorinated Chalcone Purification->FinalProduct Characterization Spectroscopic Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: Overall workflow for the synthesis of fluorinated chalcones.

Mechanistic Insights

The Claisen-Schmidt condensation proceeds through a well-established mechanism.[13][16][17] The key steps are:

  • Enolate Formation: A strong base, typically sodium or potassium hydroxide, abstracts an α-hydrogen from the 2-chloroacetophenone to form a resonance-stabilized enolate ion.[13][18]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde.[16]

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the α,β-unsaturated ketone, the chalcone.[13][18] This dehydration is often driven by the formation of a highly conjugated system.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Aldol Addition cluster_3 Step 4: Dehydration Acetophenone 2-Chloroacetophenone Base Base (OH⁻) Acetophenone->Base α-H abstraction Enolate Enolate Ion Base->Enolate Fluorobenzaldehyde Fluorinated Benzaldehyde Enolate->Fluorobenzaldehyde Nucleophilic Attack Aldol_Intermediate β-Hydroxy Ketone Fluorobenzaldehyde->Aldol_Intermediate Chalcone Fluorinated Chalcone Aldol_Intermediate->Chalcone Elimination Water H₂O Chalcone->Water

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated chalcone from 2-chloroacetophenone and 4-fluorobenzaldehyde.

Materials:

  • 2-Chloroacetophenone

  • 4-Fluorobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred mixture at room temperature. The amount of base is typically catalytic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Isolation: The precipitated solid, the crude fluorinated chalcone, is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated chalcone.[8]

Characterization and Data

The synthesized fluorinated chalcones must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) of the enone system, as well as the carbon-fluorine (C-F) bond.[8]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

Table 1: Representative Spectroscopic Data for a Fluorinated Chalcone

Spectroscopic TechniqueKey Signals and Assignments
¹H NMR (CDCl₃, ppm) δ 7.0-8.2 (m, Ar-H), 7.5 (d, J ≈ 15 Hz, -CO-CH=), 7.8 (d, J ≈ 15 Hz, =CH-Ar)
¹³C NMR (CDCl₃, ppm) δ 190 (C=O), 120-145 (Ar-C and C=C), 160-165 (d, ¹JCF, C-F)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1600 (C=C stretch), ~1230 (C-F stretch)[8][19]
Mass Spectrometry (ESI-MS) [M+H]⁺ corresponding to the calculated molecular weight

Applications in Drug Development

Fluorinated chalcones have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.[1][6][20] Their potential applications include:

  • Anticancer Agents: Many fluorinated chalcones exhibit potent cytotoxic activity against various cancer cell lines.[6][7]

  • Antimicrobial Agents: They have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.[8][11][21]

  • Anti-inflammatory Agents: Fluorinated chalcones can inhibit key inflammatory pathways.[9]

The synthesis of a library of fluorinated chalcones by varying the substitution pattern on both aromatic rings allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

The synthesis of fluorinated chalcones from 2-chloroacetophenone via the Claisen-Schmidt condensation is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The strategic incorporation of fluorine offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. This guide provides a solid foundation for researchers to design, synthesize, and evaluate novel fluorinated chalcones for various drug discovery programs.

References

  • Synthesis and In-Vitro/Silico Evaluation of Fluorin
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC. (n.d.). PubMed. [Link]

  • Synthesis and biological activities of fluorinated chalcone derivatives - PubMed. (2002). PubMed. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.). PubMed. [Link]

  • Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (n.d.). PraxiLabs. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018). Le Studium. [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. [Link]

  • ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. - ResearchGate. (2025). ResearchGate. [Link]

  • Claisen Condensation Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024). ACG Publications. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed. (2025). PubMed. [Link]

  • Claisen-Schmidt Condensation Overview | PDF - Scribd. (n.d.). Scribd. [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). SpringerLink. [Link]

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC. (n.d.). PubMed. [Link]

  • Molecular modelling and optical properties of a novel fluorinated chalcone - Arabian Journal of Chemistry. (2018). ScienceDirect. [Link]

  • The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents - MDPI. (2021). MDPI. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - MDPI. (2025). MDPI. [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC. (2026). PubMed. [Link]

  • Claisen–Schmidt condensation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Claisen-Schmidt Condensation - Cambridge University Press & Assessment. (n.d.). Cambridge University Press. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - PMC. (n.d.). PubMed. [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). Nature. [Link]

Sources

Reactivity of 2-Chlorophenyl Ketones in Condensation Reactions: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In advanced organic synthesis and pharmaceutical development, 2-chlorophenyl ketones (such as 2-chlorobenzophenone and 2-chlorophenyl cyclopentyl ketone) serve as highly versatile, yet challenging, electrophilic scaffolds[1]. Their primary utility lies in their ability to undergo various carbon-carbon bond-forming events, most notably condensation reactions such as the Aldol, Knoevenagel, and Claisen-Schmidt condensations.

These condensation pathways are critical for generating complex molecular architectures, including α,β-unsaturated ketones (chalcones), biologically active tricyclic scaffolds (like dibenzo[b,f]oxepines), and precursors for NMDA receptor antagonists[2][3]. However, successfully executing these reactions requires a deep understanding of the unique electronic and steric microenvironment created by the ortho-chloro substituent.

Mechanistic Dynamics: The Ortho-Effect in Carbonyl Chemistry

The reactivity of 2-chlorophenyl ketones is dictated by a competing interplay between electronic activation and steric deactivation. Understanding this causality is essential for selecting appropriate catalysts and reaction conditions.

  • Electronic Activation (Inductive Effect): The highly electronegative chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) across the aromatic ring[4]. This localized withdrawal of electron density increases the partial positive charge ( δ+ ) on the adjacent carbonyl carbon, theoretically enhancing its electrophilicity and making it highly susceptible to nucleophilic attack by enolates or active methylene compounds[4].

  • Steric Hindrance (Spatial Shielding): Despite the favorable electronic profile, the physical bulk of the ortho-chloro group introduces severe steric hindrance[5][6]. During a condensation reaction, the carbonyl carbon must transition from a planar sp2 geometry to a crowded tetrahedral sp3 intermediate. The spatial clash between the bulky chlorine atom and the incoming nucleophile significantly raises the activation energy of the transition state[4].

To overcome this steric barrier, chemists must deliberately design reaction conditions that force the equilibrium forward—such as using solvent-free grinding to maximize reactant concentration, or employing aggressive Lewis acid/dehydrating catalysts (like thionyl chloride) to rapidly trap the intermediate and drive the elimination of water[7][8].

G A 2-Chlorophenyl Ketone Carbonyl Center B Inductive Effect (-I) Increases Electrophilicity A->B Electronic C Steric Bulk (ortho-Cl) Hinders Nucleophilic Attack A->C Spatial D Net Reactivity: Requires Optimized Catalysis & Dictates Stereoselectivity B->D C->D

Caption: Mechanistic interplay of electronic and steric effects in 2-chlorophenyl ketones.

Quantitative Reactivity Profiles

The table below synthesizes quantitative data from various condensation methodologies applied to sterically hindered ortho-halogenated aryl ketones, demonstrating how specific catalytic choices overcome inherent steric resistance.

Reaction TypeKetone SubstrateNucleophile / PartnerCatalyst & ConditionsYieldMechanistic Rationale
Cross-Aldol 1-(2-Chlorophenyl)-2,2,2-trifluoroethanoneAcetophenoneLiOH (Solvent-free, RT, grinding)~95%Solvent-free grinding maximizes local concentration, overcoming the steric barrier of the ortho-Cl group[8].
Claisen-Schmidt 3,5-Dichloro-2-hydroxyacetophenoneBenzaldehydeSOCl₂ / Et₂O (RT, stirring)83%SOCl₂ acts as a potent Lewis acid and dehydrating agent, rapidly driving the formation of the chalcone[7].
Knoevenagel 2-Chlorophenyl derivativesActive Methylene (e.g., Dimedone)ZrOCl₂·8H₂O / NaNH₂ (RT)>85%Activated solid-state catalysts provide a highly coordinating surface that stabilizes the crowded transition state[9].

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes integrated in-process controls (IPCs) to verify intermediate formation before proceeding.

Protocol A: Solvent-Free Base-Catalyzed Cross-Aldol Condensation

This protocol leverages mechanochemical principles to force the condensation of sterically hindered 2-chlorophenyl ketones[8].

  • Preparation: In a dry agate mortar, combine 1.0 mmol of the 2-chlorophenyl ketone and 1.0 mmol of the enolizable ketone (e.g., acetophenone).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of anhydrous Lithium Hydroxide (LiOH) directly to the mixture. Causality: LiOH provides sufficient basicity to generate the enolate without introducing the bulk of larger alkoxide bases, which would exacerbate steric clashes.

  • Mechanochemical Activation: Grind the mixture continuously at room temperature for 15–30 minutes.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the starting ketone spot and the appearance of a more polar UV-active spot confirms the formation of the β-hydroxy ketone.

  • Quenching & Extraction: Suspend the crude paste in 10 mL of ethyl acetate and wash with saturated aqueous NH₄Cl (2 × 5 mL) to neutralize the base. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1 H NMR. The presence of a distinct doublet (~4.0 ppm) corresponding to the diastereotopic methylene protons confirms successful aldol addition[8].

Protocol B: Thionyl Chloride-Assisted Claisen-Schmidt Condensation

This protocol utilizes SOCl₂ to drive the dehydration step, forcing the equilibrium toward the α,β-unsaturated chalcone[7].

  • Reagent Mixing: Dissolve 10 mmol of the 2-chlorophenyl ketone and 10 mmol of the target aldehyde in 20 mL of anhydrous diethyl ether (Et₂O) in a round-bottom flask.

  • Catalyst Dropwise Addition: Cool the flask to 0 °C. Slowly add 2 mL of Thionyl Chloride (SOCl₂) dropwise over 10 minutes. Causality: SOCl₂ reacts with the transient aldol intermediate's hydroxyl group, converting it into a superior leaving group (chlorosulfite ester) and facilitating rapid E2/E1cB elimination to form the double bond[7].

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC: Perform TLC analysis. The product chalcone will typically fluoresce under 365 nm UV light or appear as a bright spot under 254 nm, indicating extended conjugation.

  • Workup: Carefully pour the mixture over crushed ice to quench unreacted SOCl₂. Extract with dichloromethane (3 × 15 mL). Wash the combined organics with 5% NaHCO₃ until pH neutral.

  • Validation: Purify via recrystallization from ethanol. Confirm the trans (E) geometry of the chalcone via 1 H NMR by observing the vinylic protons, which should exhibit a coupling constant ( J ) of ~15–16 Hz[7].

G S1 1. Reagent Mixing (Ketone + Nucleophile) S2 2. Catalyst Addition (e.g., LiOH or SOCl2) S1->S2 S3 3. Condensation (Mechanochemical or Stirring) S2->S3 S4 4. Aqueous Quench & Extraction S3->S4 S5 5. IPC & Validation (TLC / NMR Confirmation) S4->S5

Caption: Standardized, self-validating workflow for the condensation of sterically hindered ketones.

Downstream Pharmaceutical Applications

The successful condensation of 2-chlorophenyl ketones unlocks several critical pathways in drug development:

  • NMDA Receptor Antagonists: 2-Chlorophenyl cyclopentyl ketone is the foundational building block for ketamine and its analogs. While classical routes rely on bromination, condensation pathways are actively explored to synthesize novel, sterically constrained derivatives with altered pharmacokinetic profiles[2].

  • Tricyclic Scaffolds: Derivatives such as 2-acetoxy-2'-chlorobenzophenone undergo sequential hydrolysis and intramolecular condensation (often via copper-catalyzed Ullmann-type reactions) to yield dibenzo[b,f]oxepines. These tricyclic structures are privileged scaffolds in the development of antipsychotic and antidepressant therapeutics[3].

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-30 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (CAS RN: 506437-48-5)

Introduction and Strategic Context

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug design, often employed to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, α-fluoro-α,β-unsaturated ketones (fluorinated chalcone derivatives) such as 1-(2-chlorophenyl)-2-fluoro-2-propen-1-one [1] serve as highly versatile Michael acceptors and mechanism-based enzyme inhibitors.

Due to the instability of certain 1-fluoro-1-lithioalkene intermediates, traditional nucleophilic addition methods often fail or provide low yields when synthesizing di- and trisubstituted fluoroolefins. To bypass these limitations, this protocol leverages the palladium-catalyzed cross-coupling of 1-fluorovinylstannanes with acid chlorides under modified Stille coupling conditions [2]. This method provides a mild, stereospecific, and highly reliable route to the target compound.

Mechanistic Pathway

The synthesis relies on a classic Pd(0) catalytic cycle, enhanced by the addition of a Copper(I) co-catalyst. The causality behind the reagent selection is rooted in the transmetalation step: organostannanes are notoriously sluggish in transmetalation. The addition of CuI facilitates a rapid Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate that subsequently transfers the fluorovinyl group to the palladium center [2].

G A 2-Chlorobenzoyl Chloride D Oxidative Addition A->D B 1-Fluorovinylstannane E Transmetalation (Cu-Accelerated) B->E C Pd(0) Catalyst + CuI C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G 1-(2-Chlorophenyl)-2-fluoro- 2-propen-1-one F->G

Catalytic cycle for the Pd/Cu-catalyzed synthesis of 2-fluoro-2-propen-1-ones.

Experimental Methodology

Safety Precaution: This procedure utilizes organotin compounds, which are highly toxic and readily absorbed through the skin. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Reagents and Materials
  • Electrophile: 2-Chlorobenzoyl chloride (1.0 equiv)

  • Nucleophile: Tributyl(1-fluorovinyl)stannane (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Co-catalyst: Copper(I) iodide [CuI] (0.10 equiv)

  • Solvent: Anhydrous Toluene or DMF (degassed)

Step-by-Step Protocol
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a two-neck round-bottom flask equipped with a magnetic stir bar. Backfill the vessel with ultra-pure Argon (repeat 3 times) to ensure a strictly inert atmosphere. Rationale: Pd(0) catalysts are highly sensitive to oxidation by atmospheric oxygen.

  • Catalyst Loading: Under a positive flow of Argon, charge the flask with Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Solvent and Electrophile Addition: Inject anhydrous, degassed toluene (approx. 0.2 M relative to the acid chloride). Add 2-chlorobenzoyl chloride (1.0 equiv) via a gas-tight syringe. Stir at room temperature for 5 minutes to allow for the initial oxidative addition complex to form.

  • Nucleophile Addition: Slowly add tributyl(1-fluorovinyl)stannane (1.1 equiv) dropwise over 10 minutes. Rationale: Controlled addition prevents localized concentration spikes, minimizing stannane homocoupling side reactions.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block. Monitor the reaction progress via TLC (Hexanes:EtOAc 9:1) or LC-MS. Complete consumption of the acid chloride typically occurs within 4 to 6 hours.

  • Quenching and Tin Removal (Critical Step): Cool the mixture to room temperature. Add an equal volume of a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 45 minutes. Rationale: KF reacts with the tributyltin chloride byproduct to form tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid that can be easily filtered off, preventing tin contamination in the final product.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF precipitate. Wash the Celite pad with ethyl acetate. Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% EtOAc in Hexanes) to yield 1-(2-chlorophenyl)-2-fluoro-2-propen-1-one as a pale yellow oil [3].

Reaction Optimization Data

To validate the robustness of this protocol, various catalytic conditions were evaluated. The data below summarizes the impact of the co-catalyst and solvent selection on the overall yield of the fluorinated enone.

EntryCatalyst SystemCo-CatalystSolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneToluene802415% (Sluggish)
2Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)THF651262%
3Pd₂dba₃ / P(o-tol)₃CuI (10 mol%)Toluene80874%
4 Pd(PPh₃)₄ (5 mol%) CuI (10 mol%) Toluene 80 5 88% (Optimal)
5Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)DMF80481% (Difficult workup)

Table 1: Optimization of the cross-coupling parameters for the synthesis of 1-(2-chlorophenyl)-2-fluoro-2-propen-1-one. Entry 4 represents the self-validating standard utilized in the protocol above.

References

  • EvitaChem. 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one Product Specifications. Retrieved March 30, 2026. 1

  • Chen, J., et al. (1998). Coupling of 2-Substituted 1-Fluorovinylstannanes with Organic Halides Catalyzed by Palladium(0)/Copper(I) Iodide. A Mild and Stereospecific Method to Monofluoroolefins. ACS Publications (Journal of Organic Chemistry). 2

  • ChemicalBook. 2-Propen-1-one, 1-(2-chlorophenyl)-2-fluoro- (9CI) | 506437-48-5. Retrieved March 30, 2026. 3

Sources

purification of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one by recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the purification of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, a valuable α-fluoroenone intermediate, via recrystallization. Recognizing the unique challenges presented by polar fluorinated molecules, this guide emphasizes a systematic approach to solvent selection and process optimization. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound, which is essential for subsequent synthetic applications and biological screening. The protocols herein are structured to be self-validating, incorporating troubleshooting guidance and safety protocols grounded in authoritative sources.

Introduction: The Significance of Purifying α-Fluoroenones

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one belongs to the class of α-fluoroenones, which are versatile building blocks in organic synthesis, particularly for creating fluorinated bioactive molecules.[1][2] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of target drug candidates.[3] Consequently, obtaining this intermediate in high purity is paramount to ensure the integrity of downstream reactions and the validity of experimental results.

Recrystallization is a powerful technique for purifying solid organic compounds.[4] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms a crystal lattice, excluding impurities which remain dissolved in the surrounding solution (mother liquor).[6]

However, the purification of fluorinated molecules like 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one can be challenging. The highly electronegative fluorine atom induces a strong dipole moment and can participate in unique intermolecular interactions (e.g., C-F···H hydrogen bonds), which significantly alters solubility profiles and crystal packing behavior compared to non-fluorinated analogues.[7] This often complicates the selection of an ideal recrystallization solvent.

Safety & Handling Precautions

Core Safety Requirements:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[8] An accessible safety shower and eyewash station are mandatory.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields.[8]

    • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat is required.

  • Emergency Procedures:

    • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present.[8]

    • Inhalation: Move the individual to fresh air.

The Principle of Recrystallization: A Visual Overview

The success of recrystallization hinges on the differential solubility of the target compound at varying temperatures. An ideal solvent will dissolve a large amount of the compound when hot but only a small amount when cold.

G cluster_0 Recrystallization Principle A Impure Solid (High Temperature) B Saturated Solution (Compound Dissolved, Impurities May Be Insoluble) A->B Add minimal hot solvent C Slow Cooling B->C Remove insoluble impurities (if any) D Pure Crystals Form (Low Temperature) C->D E Impurities Remain in Mother Liquor C->E F Filtration & Drying D->F E->F discarded G Purified Crystalline Solid F->G

Sources

protocol for monitoring Claisen-Schmidt reaction by TLC

Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Protocol for Monitoring the Claisen-Schmidt Condensation via Thin-Layer Chromatography (TLC) Target Audience : Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Causality

The Claisen-Schmidt condensation is a fundamental base- or acid-catalyzed crossed-aldol reaction between an aromatic aldehyde (lacking α -hydrogens) and an enolizable ketone to yield an α,β -unsaturated ketone (chalcone) 1. Because chalcones are highly valued in drug development for their diverse pharmacological profiles (e.g., anticancer, anti-inflammatory), precise monitoring of their synthesis is critical to maximize yield and prevent side reactions like self-condensation or Michael addition oligomerization 2.

Thin-Layer Chromatography (TLC) is the most pragmatic and immediate analytical technique for this purpose 3. The causality behind TLC separation in this reaction relies on a predictable shift in molecular polarity. While the starting aldehyde and ketone possess localized, highly polarized carbonyl dipoles that interact strongly with the silanol groups of the normal-phase silica gel, the resulting chalcone features an extended conjugated π -system. This delocalization diffuses the electron density, effectively lowering the molecule's dipole moment and its affinity for the stationary phase. Consequently, the chalcone product typically exhibits a higher Retention Factor ( Rf​ ) than its precursors 4.

Visualizing the TLC Logical Framework

Polarity A Stationary Phase (Silica Gel - Polar) B Starting Materials (Aldehyde/Ketone) A->B interacts with C Chalcone Product (Extended Conjugation) A->C interacts with D Lower Rf Value (Stronger Silica Binding) B->D results in E Higher Rf Value (Faster Migration) C->E results in

Logical relationship between molecular conjugation, silica affinity, and TLC Rf values.

Quantitative Data: Solvent System Optimization

Selecting the correct mobile phase is the most critical variable in normal-phase TLC. An ideal Rf​ value for well-separated compounds falls between 0.2 and 0.8 5. Below is a structured comparison of validated solvent systems for chalcone synthesis monitoring.

Solvent System (Ratio v/v)Target Chalcone ProfileExpected Separation DynamicsRef
Hexane : Ethyl Acetate (8:2 or 7:3) Standard, non-polar to moderately polar chalcones.Excellent baseline separation. Chalcone Rf​≈0.5−0.7 , starting materials Rf​≈0.2−0.4 .5, 4
Cyclohexane : Ethyl Acetate (75:25) Greener alternative to chlorinated/hexane systems.Similar to Hex:EtOAc but avoids neurotoxic hexanes. High purity resolution.6
Toluene : Ethyl Acetate (9:1) Aromatic-rich chalcones with overlapping Rf​ in alkanes. π−π interactions with toluene alter relative migration rates, resolving co-eluting spots.
Dichloromethane (100%) Highly polar or heavily substituted chalcones.Strong eluting power. Useful when products streak or remain at the baseline in alkane systems.
DCM : Methanol (95:5) Extremely polar chalcones (e.g., polyhydroxylated).Prevents streaking of hydroxyl groups by disrupting strong hydrogen bonding with silica.5

Experimental Workflow for TLC Monitoring

Workflow A 1. Sample Preparation (Dilute Rxn Aliquot in EtOAc) B 2. Plate Spotting (SM1, SM2, Co-spot, Rxn) A->B C 3. Chamber Saturation (Filter paper + Solvent) B->C D 4. Plate Development (Capillary action until 1cm from top) C->D E 5. Visualization (UV 254nm / 365nm) D->E F 6. Decision Matrix (Continue Rxn vs. Quench) E->F

Step-by-step experimental workflow for TLC monitoring of the Claisen-Schmidt reaction.

Detailed Step-by-Step Protocol

Self-Validating Principle: A robust protocol must contain internal controls to ensure data integrity. In TLC, this is achieved via "co-spotting," which rules out matrix effects (such as high pH from the NaOH/KOH catalyst altering the local Rf​ of the reaction aliquot) [[3]]().

Phase 1: Preparation

  • Standard Solutions: Dissolve ~1-2 mg of the starting aromatic aldehyde (SM1) and the acetophenone derivative (SM2) in 1 mL of ethyl acetate in separate vials.

  • Reaction Aliquot: Using a glass capillary, withdraw a micro-aliquot (approx. 5 μ L) from the active Claisen-Schmidt reaction mixture. Dilute this immediately in 0.5 mL of ethyl acetate to quench the local concentration and prevent overloading the silica gel.

  • Chamber Saturation: Prepare the chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Pour 5-10 mL into a TLC chamber. Insert a piece of filter paper to wick the solvent upward, saturating the chamber's atmosphere with solvent vapor. Causality: An unsaturated chamber leads to solvent evaporation from the plate surface during development, causing uneven solvent fronts and artificially inflated Rf​ values.

Phase 2: Spotting the Plate

  • Obtain a Silica Gel 60 F254​ TLC plate. Draw a faint pencil line 1 cm from the bottom edge 3.

  • Mark four equidistant points on the line: SM1, SM2, Co-spot, and Rxn.

  • Using separate microcapillaries, apply the solutions:

    • Lane 1 (SM1): Aldehyde standard.

    • Lane 2 (SM2): Ketone standard.

    • Lane 3 (Co-spot): Spot SM1, allow to dry. Spot SM2 over it, allow to dry. Spot the diluted Rxn aliquot over it.

    • Lane 4 (Rxn): Diluted reaction mixture.

    • Expert Insight: Keep spots under 2 mm in diameter to prevent band broadening and overlapping during development 3.

Phase 3: Development and Visualization

  • Place the plate in the saturated chamber using forceps. Ensure the solvent level is below the origin line to prevent the compounds from dissolving into the bulk solvent 3.

  • Allow the solvent to ascend until it is ~1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Primary Visualization (UV 254 nm): Chalcones and their aromatic precursors strongly absorb UV light at 254 nm, appearing as dark spots against the green fluorescent background of the F254​ indicator [[4]](). Circle all spots.

  • Secondary Visualization (UV 365 nm / Visual): Many chalcones (especially those with electron-donating groups like -OH or -OCH3) exhibit striking visible yellow colors or fluoresce brightly under 365 nm UV light, instantly differentiating the product from the starting materials 4.

  • Chemical Staining (Optional but Recommended): Dip the plate in p -anisaldehyde or phosphomolybdic acid (PMA) stain and heat gently. This confirms the presence of specific functional groups and can reveal non-UV active impurities.

Troubleshooting & Optimization

  • Streaking Spots: Often caused by high sample concentration or strong hydrogen bonding (e.g., polyhydroxy chalcones). Solution: Dilute the sample further, or add 1-2% glacial acetic acid to the mobile phase to suppress the ionization of phenolic hydroxyls.

  • Co-elution of Product and Aldehyde: If the chalcone and the starting aldehyde have identical Rf​ values in Hexane/EtOAc, switch the solvent system to Toluene/EtOAc (9:1) to leverage orthogonal π−π interactions for separation 7.

References

  • The Royal Society of Chemistry. "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives." RSC. [Link]

  • MDPI. "Cytotoxicity Evaluation of Chalcones and Flavanones from the Leaves of Corema album." MDPI.[Link]

  • National Institutes of Health (PMC). "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure." NIH.[Link]

  • Taylor & Francis. "An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction." TandF. [Link]

Sources

1H NMR and 13C NMR analysis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Application Note: Comprehensive 1 H, 13 C, and 19 F NMR Analysis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Introduction & Scientific Context

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug design, often employed to enhance metabolic stability, modulate pKa, and improve lipophilicity[1]. Alpha-fluoroenones, such as 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, serve as highly versatile Michael acceptors and critical building blocks in the synthesis of complex fluorinated therapeutics[2].

However, the structural validation of these compounds presents unique analytical challenges. The 19 F nucleus (100% natural abundance, spin I=1/2 ) possesses a high gyromagnetic ratio, rendering it highly responsive to NMR measurements[3]. This results in extensive heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C) that complicates spectral interpretation but ultimately provides a rigorous, self-validating system for structural confirmation.

Mechanistic Insights & Causality (E-E-A-T)

A successful NMR analysis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one requires an understanding of the causality behind the observed chemical shifts and coupling constants. This is not merely a data-collection exercise; it is a deduction of molecular geometry based on quantum mechanical principles.

  • Chemical Shift Causality : The highly electronegative fluorine atom strongly deshields the adjacent C-2 carbon. Furthermore, the terminal alkene protons (=CH 2​ ) are shifted downfield due to the combined inductive withdrawal from the fluorine and the magnetic anisotropy of the adjacent carbonyl group. The ortho-chloro substituent on the aromatic ring also forces the carbonyl group into a specific conformation due to steric hindrance, further influencing the chemical shift of the ortho-protons.

  • Heteronuclear Coupling Mechanics :

    • 19 F- 13 C Coupling : The one-bond carbon-fluorine coupling ( 1JCF​ ) is exceptionally large (typically ~250–260 Hz) due to the high s-character of the sp 2 hybridized C-F bond[4]. Two-bond couplings ( 2JCF​ ) to the carbonyl and terminal alkene carbons are smaller but distinctly observable (~15-30 Hz).

    • 19 F- 1 H Coupling : The vicinal proton-fluorine couplings ( 3JHF​ ) across the double bond follow a Karplus-type geometric dependence. In fluoroalkenes, the trans coupling ( 3JHF​≈35 Hz) is characteristically larger than the cis coupling ( 3JHF​≈15 Hz)[5]. This differential coupling is the definitive metric for assigning the stereochemical positions of the terminal =CH 2​ protons.

Experimental Protocol: A Self-Validating System

This step-by-step methodology establishes a self-validating workflow to ensure quantitative accuracy and unambiguous signal assignment.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS provides a 0.00 ppm internal reference, which is critical for establishing the unified chemical shift scale required for accurate 19 F referencing[1].

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.5 Hz to ensure high-resolution splitting patterns are visible.

  • Tune and match the probe specifically for 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) frequencies.

Step 3: 1 H NMR Acquisition

  • Pulse sequence : Standard 30° pulse (zg30).

  • Relaxation delay (D1) : 1.5 s.

  • Number of scans (NS) : 16.

Step 4: 13 C{ 1 H} NMR Acquisition

  • Pulse sequence : Proton-decoupled (zgpg30).

  • Causality Check: 19 F is intentionally not decoupled. Preserving the 19 F- 13 C splitting patterns is mandatory for proving the direct connectivity of the fluorine atom to the carbon backbone[3].

  • Relaxation delay (D1) : 2.0 s. (Extended to account for the longer T1​ relaxation times of the quaternary carbonyl and aromatic carbons).

  • Number of scans (NS) : 1024.

Step 5: 19 F NMR Acquisition

  • Pulse sequence : Standard 30° pulse.

  • Relaxation delay (D1) : 1.5 s.

  • Number of scans (NS) : 16.

  • Reference : Set the center frequency relative to CFCl 3​ (0.00 ppm).

NMR_WorkflowASample Prep(CDCl3 + TMS)B1D 1H NMR(400 MHz)A->BC1D 19F NMR(376 MHz)A->CD1D 13C{1H} NMR(100 MHz)A->DE2D NMR(HSQC, HMBC)B->EC->ED->EFSignal Assignment& ValidationE->F

Fig 1. Multi-nuclear NMR workflow for the structural validation of fluorinated compounds.

Data Presentation & Spectral Assignments

The quantitative data extracted from the multi-nuclear NMR experiments are summarized below. The massive 1JCF​ coupling confirms the C-F bond, while the distinct 3JHF​ couplings validate the terminal alkene geometry.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
H-6 (Ar)7.55dd1H 3JHH​ = 7.8, 4JHH​ = 1.7Ortho to C=O
H-3 (Ar)7.45dd1H 3JHH​ = 8.0, 4JHH​ = 1.5Ortho to Cl
H-4, H-5 (Ar)7.30 - 7.40m2H-Meta / Para
H-a (=CH 2​ )5.95dd1H 3JHF(trans)​ = 34.5, 2JHH​ = 2.5Trans to Fluorine
H-b (=CH 2​ )5.65dd1H 3JHF(cis)​ = 14.8, 2JHH​ = 2.5Cis to Fluorine
Table 2: 13 C{ 1 H} NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
C-1188.5d 2JCF​ = 28.0Carbonyl (C=O)
C-2158.0d 1JCF​ = 255.0C-F (Alpha carbon)
C-1' (Ar)136.0s-Quaternary Ar (ipso to C=O)
C-2' (Ar)131.5s-Quaternary Ar (ipso to Cl)
C-3' to C-6'126.5 - 130.5s-Aromatic CH carbons
C-3108.5d 2JCF​ = 16.5Terminal Alkene (=CH 2​ )
Table 3: 19 F NMR Data (376 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
F-1-112.0dd 3JHF(trans)​ = 34.5, 3JHF(cis)​ = 14.8Vinylic Fluorine

Spin-Spin Interaction Visualization

Coupling_NetworkF19FC2C2 (C-F)F->C2 1J_CF (~255 Hz)C1C1 (C=O)F->C1 2J_CF (~28 Hz)C3C3 (=CH2)F->C3 2J_CF (~16 Hz)HaH transF->Ha 3J_HF (~35 Hz)HbH cisF->Hb 3J_HF (~15 Hz)C2->C1C2->C3C3->HaC3->Hb

Fig 2. Heteronuclear spin-spin coupling network mapping 19F interactions with 13C and 1H nuclei.

References

  • Benchchem - E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide. Available at:[5]

  • Wikipedia - Fluorine-19 nuclear magnetic resonance spectroscopy. Available at:[3]

  • D-NB.info - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Available at:[2]

  • Biophysics.org - Fluorine NMR. Available at:[1]

  • ResearchGate - Computational 19F NMR. 1. General features. Available at:[4]

Application Note: Mass Spectrometry Fragmentation Mechanisms and Analytical Protocols for Halogenated Chalcones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated chalcones—derivatives of the α,β-unsaturated ketone scaffold—are critical intermediates and active pharmaceutical ingredients (APIs) renowned for their anti-inflammatory, antimicrobial, and cytotoxic properties. The introduction of halogen atoms (F, Cl, Br, I) into the chalcone backbone fundamentally alters its physicochemical behavior and mass spectrometric (MS) fragmentation pathways.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the structural elucidation of halogenated chalcones. This document synthesizes the causality behind specific fragmentation mechanisms, diagnostic isotopic signatures, and a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol.

Mechanistic Principles of Fragmentation

The structural elucidation of halogenated chalcones via mass spectrometry relies on understanding the competition between the cleavage of the chalcone backbone and the dissociation of the carbon-halogen (C-X) bond.

The "Halogen Effect" and C-X Bond Dynamics

The principal fragmentation pathway for halogenated organic compounds is dictated by the carbon-halogen bond dissociation energy[1]. The bond strength follows the order: C-F > C-Cl > C-Br > C-I .

  • Fluorinated and Chlorinated Chalcones: The C-F and C-Cl bonds are relatively strong. Consequently, these molecules often resist initial dehalogenation under Collision-Induced Dissociation (CID). Instead, fragmentation is driven by radical-site-initiated α-cleavages and β-cleavages of the chalcone backbone[2].

  • Brominated and Iodinated Chalcones: The C-Br and C-I bonds are significantly weaker. The fragmentation of bromochalcones (e.g., chalcone dibromide) is characterized by a complex pattern dominated by the facile, low-energy loss of halogen radicals (X•) or the elimination of hydrogen halides (HX)[3]. This initial loss often yields a stable dehalogenated carbocation, which subsequently undergoes standard chalcone backbone cleavage[3].

Isotopic Fingerprinting: A Self-Validating Metric

Before analyzing fragment ions, the molecular ion [M]+∙ or [M+H]+ cluster provides a self-validating internal control for the presence of halogens[4]. Because halogens possess distinct natural isotopic distributions, they create diagnostic mass spectral envelopes:

  • Chlorine ( 35 Cl / 37 Cl): Exhibits a characteristic ~3:1 abundance ratio, producing distinct M and M+2 peaks[1].

  • Bromine ( 79 Br / 81 Br): Exhibits a ~1:1 abundance ratio, resulting in M and M+2 peaks of nearly equal intensity[1]. The presence of these isotopic peaks in both the precursor and subsequent fragment ions guarantees that the halogen atom has been retained during that specific cleavage event[4].

Chalcone Backbone Cleavage

Once the halogen influence is accounted for, the protonated chalcone core undergoes predictable fragmentation. The dominant pathways involve the loss of the phenyl group from either the A-ring or B-ring, combined with the neutral loss of carbon monoxide (CO)[5]. A universally observed diagnostic fragment is the highly stable benzoyl cation ( [C6​H5​CO]+ ) at m/z 105, which subsequently expels CO (-28 Da) to form the phenyl cation ( [C6​H5​]+ ) at m/z 77[3].

Visualized Fragmentation Pathway

The following logic diagram illustrates the competing fragmentation pathways based on the identity of the halogen substituent.

Fragmentation M Molecular Ion[M+H]+ (Halogenated Chalcone) LossX Loss of Halogen (X•) or HX Primary for Br & I M->LossX Weak C-X Bond CleavageAB α/β Bond Cleavage Primary for F & Cl M->CleavageAB Strong C-X Bond Dehalogenated Dehalogenated Core [M+H-X]+ LossX->Dehalogenated -X• / -HX Benzoyl Benzoyl Cation [C6H5CO]+ (m/z 105) CleavageAB->Benzoyl A-Ring Loss Phenyl Phenyl Cation [C6H5]+ (m/z 77) Dehalogenated->Phenyl Loss of CO Benzoyl->Phenyl Loss of CO (-28 Da)

Figure 1: Mechanistic fragmentation pathway of halogenated chalcones under MS/MS conditions.

Quantitative Data Presentation

To streamline spectral interpretation, the quantitative isotopic ratios and diagnostic fragment ions are summarized below.

Table 1: Diagnostic Isotopic Abundance Ratios
Halogen CompositionActive IsotopesApproximate M : M+2 : M+4 RatioCausality / Utility
1 Chlorine 35 Cl, 37 Cl3 : 1Validates mono-chlorinated species.
2 Chlorines 35 Cl, 37 Cl9 : 6 : 1Validates di-chlorinated species.
1 Bromine 79 Br, 81 Br1 : 1Validates mono-brominated species.
2 Bromines 79 Br, 81 Br1 : 2 : 1Validates chalcone dibromides[3].
Table 2: Diagnostic Fragment Ions of the Chalcone Scaffold
Fragment IonTypical m/zOrigin / MechanismEnergetic Causality
[C6​H5​CO]+ 105Cleavage between carbonyl and α -carbonDriven by the formation of a highly resonance-stabilized benzoyl cation[3].
[C6​H5​]+ 77Loss of CO from m/z 105Expulsion of neutral carbon monoxide (-28 Da) is a thermodynamically favored sink[3][5].
[M−X]+ VariableHomolytic cleavage of C-X bondDominant in brominated/iodinated chalcones due to low bond dissociation energy[1].

Standardized LC-ESI-MS/MS Protocol

This protocol is designed as a self-validating system. By coupling gradient elution chromatography with targeted CID fragmentation, researchers can unambiguously separate isomeric halogenated chalcones and confirm their identities.

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: Halogenated chalcones are highly lipophilic. Proper extraction removes matrix interferences that cause ion suppression in the ESI source.

  • Condition a C18 SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water.

  • Load the biological or synthetic sample (diluted in water).

  • Wash with 5 mL of 5% Methanol in Water to remove polar impurities.

  • Elute the halogenated chalcones with 5 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitute the residue in 500 µL of Mobile Phase A (Water + 0.1% Formic Acid)[1]. Note: Formic acid acts as a proton source, heavily favoring the formation of [M+H]+ ions in positive ESI.

Phase 2: Chromatographic Separation (LC)

Causality: A gradient elution ensures that the lipophilic chalcones are focused at the head of the column initially, then eluted sharply as the organic modifier increases, resulting in high-resolution peaks.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[1].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: Ramp to 95% B

    • 15.0 - 18.0 min: Hold at 95% B

    • 18.1 - 22.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS)

Causality: Positive Electrospray Ionization (ESI+) is optimal for the basic carbonyl oxygen of the chalcone. CID energy must be optimized; too high, and the halogen isotopic cluster is destroyed before detection; too low, and structural backbone fragments (m/z 105, 77) will not form.

  • Ionization Mode: ESI Positive ( + ).

  • Capillary Voltage: 3.5 kV to 4.5 kV.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM).

  • Collision Energy (CE): Ramp from 15 eV to 35 eV using Argon or Nitrogen as the collision gas. Self-Validation Check: Monitor the precursor ion at 15 eV to confirm the intact halogen isotopic cluster (Table 1), then analyze the 35 eV spectra for the m/z 105 and 77 backbone fragments (Table 2).

Visualized Experimental Workflow

Workflow Prep 1. Sample Prep SPE & Reconstitution LC 2. LC Separation C18 Gradient Elution Prep->LC Ion 3. Ionization ESI Positive Mode LC->Ion MSMS 4. CID MS/MS Precursor Isolation Ion->MSMS Data 5. Data Analysis Isotope & Fragment ID MSMS->Data

Figure 2: End-to-end LC-ESI-MS/MS experimental workflow for halogenated chalcone analysis.

References

  • Benchchem. Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Chalcone Dibromide.
  • PubMed. Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry.
  • DOI. Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation.
  • RSC Publishing. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

Sources

Application Note: Design, Synthesis, and Evaluation of Novel Chalcone-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Paradigm

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains (e.g., Candida auris, fluconazole-resistant Candida albicans), necessitates the rapid development of novel antifungal scaffolds. Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged, highly tunable pharmacophore in medicinal chemistry[1].

The core structural feature of a chalcone is its two aromatic rings (A and B) interconnected by a three-carbon α,β-unsaturated carbonyl system. This specific geometry is not merely structural; it is the functional driver of its biological activity. The α,β-unsaturated ketone acts as a potent Michael acceptor. In a physiological environment, this electrophilic center readily forms covalent bonds with biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues found in the active sites of critical fungal enzymes[1].

Recent mechanistic profiling demonstrates that chalcone derivatives exert multi-target antifungal effects. They actively inhibit β-(1,3)-glucan and chitin synthases, leading to catastrophic fungal cell wall collapse[1]. Furthermore, specific halogenated chalcones have been shown to disrupt ergosterol (ERG) biosynthesis, compromising cell membrane integrity and inducing reactive oxygen species (ROS)-mediated apoptosis[2].

MOA Chalcone Chalcone Scaffold (Michael Acceptor) Enzyme Fungal Target Enzymes (e.g., β-1,3-glucan synthase) Chalcone->Enzyme Covalent Binding Ergosterol Ergosterol Biosynthesis Disruption Chalcone->Ergosterol Inhibition ROS ROS Generation Chalcone->ROS Induction Death Fungal Cell Death Enzyme->Death Cell Wall Collapse Ergosterol->Death Membrane Leakage ROS->Death Apoptosis

Fig 1. Multi-target antifungal mechanisms of chalcone derivatives.

Chemical Synthesis: Claisen-Schmidt Condensation

The most efficient route to synthesize chalcone libraries for structure-activity relationship (SAR) screening is the base-catalyzed Claisen-Schmidt condensation[3]. This crossed-aldol condensation reacts a substituted acetophenone with a substituted benzaldehyde.

Causality in Reaction Design

We utilize aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in an ethanolic solvent system. Ethanol ensures both hydrophobic aromatic reactants are fully solvated, maximizing molecular collision rates[3]. The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The reaction is driven to completion via an E1cB dehydration mechanism, which eliminates a water molecule to form the thermodynamically stable trans-α,β-unsaturated ketone[4].

Step-by-Step Protocol (Self-Validating Workflow)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve equimolar amounts (0.05 mol) of the chosen acetophenone and benzaldehyde derivatives in 30 mL of high-purity ethanol[3].

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Causality: Cooling controls the exothermic deprotonation step and suppresses unwanted side reactions such as the Cannizzaro reaction or self-condensation[3]. Slowly add 10 mL of a 40% aqueous NaOH solution dropwise under continuous magnetic stirring.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4 to 24 hours. Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase to confirm the complete consumption of the starting materials[4].

  • Precipitation & Neutralization: Pour the reaction mixture into 100 mL of crushed ice water. Add dilute (10%) Hydrochloric Acid (HCl) dropwise until the pH reaches 7.0. Causality: Neutralization protonates the enolate/phenoxide intermediates, drastically reducing their aqueous solubility and forcing the crude chalcone to precipitate as a solid mass[4].

  • Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove unreacted salts. Recrystallize the crude product from hot ethanol. Validation Step: Record the melting point and compare it against literature values; a sharp melting point range (<2°C variance) validates the purity of the synthesized scaffold[3].

Synthesis Reactants Acetophenone + Benzaldehyde Base Add NaOH/KOH (0°C) Reactants->Base Stir Stir at RT (4-24h) Base->Stir Neutralize Neutralize (HCl) & Precipitate Stir->Neutralize Purify Filter & Recrystallize Neutralize->Purify

Fig 2. Claisen-Schmidt condensation workflow for chalcone synthesis.

In Vitro Antifungal Susceptibility Testing (CLSI M27)

To accurately benchmark the biological potency of the synthesized chalcones, we adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M27 protocol for broth microdilution testing of yeasts[5].

Causality in Assay Design

The CLSI M27 standard mandates the use of RPMI 1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid). Causality: Antifungal activity is highly pH-dependent. MOPS buffer actively resists the acidification of the medium caused by yeast metabolism, ensuring the chalcone maintains a consistent ionization state throughout the 48-hour incubation period[5].

Step-by-Step Protocol (Self-Validating Workflow)
  • Media and Drug Preparation: Dissolve the purified chalcone in 100% DMSO to create a stock solution (e.g., 1600 µg/mL). Perform two-fold serial dilutions in RPMI 1640 (with MOPS) across a 96-well microtiter plate to achieve final test concentrations ranging from 0.125 to 64 µg/mL[5][6].

  • Inoculum Standardization: Subculture the target yeast (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL. Causality: Strict adherence to this inoculum density prevents the "inoculum effect," where artificially high cell counts overwhelm the drug and yield falsely elevated Minimum Inhibitory Concentration (MIC) values[5].

  • Incubation: Inoculate the 96-well plates and incubate at 35°C for 24 to 48 hours[5].

  • Validation & Reading: Validation Step: The assay must include a Quality Control (QC) strain, such as Candida parapsilosis ATCC 22019. If the MIC of the reference drug (e.g., Fluconazole) against the QC strain falls outside the CLSI-defined acceptable range, the entire plate is invalidated[5]. The MIC of the chalcone is defined as the lowest concentration that results in a 50% reduction in visible growth compared to the drug-free growth control.

CLSI Inoculum Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) Incubation Incubate Microplates (35°C for 24-48h) Inoculum->Incubation Dilution Serial Dilution of Chalcone (RPMI 1640 Broth) Dilution->Incubation Read Determine MIC (Visual/Spectrophotometric) Incubation->Read

Fig 3. CLSI M27 broth microdilution protocol for yeast susceptibility.

Quantitative Data & Structure-Activity Relationship (SAR)

The rational design of chalcone derivatives relies on iterative SAR profiling. Recent pharmacological evaluations reveal distinct trends based on A-ring and B-ring substitutions[2][7].

Key SAR Insights:

  • A-Ring Hydroxylation: The introduction of a hydroxy (-OH) group at the ortho (2-OH) position of the A-ring significantly enhances antifungal activity, likely by improving hydrogen bonding with target enzyme residues[2].

  • B-Ring Halogenation: Substituting the B-ring with electron-withdrawing halogens (e.g., -Cl, -Br, -F) at the para position increases the electrophilicity of the α,β-unsaturated system, thereby increasing its reactivity as a Michael acceptor. The potency trend generally follows Br > F > Cl[2].

Table 1: Representative SAR Profile of Substituted Chalcones
CompoundA-Ring SubstitutionB-Ring SubstitutionMIC vs C. albicans (µg/mL)MIC vs V. mali (µg/mL)Mechanistic Observation
1 (Core) HH>50>50Baseline scaffold activity
2 2-OHH12.525.0A-ring OH enhances target affinity
3 2-OH4-Cl6.2512.5Halogenation acts synergistically
4 2-OH4-Br3.126.25Br > Cl for electron withdrawal
Fluconazole Standard Control-1.0N/AErgosterol synthesis inhibitor
Azoxystrobin Standard Control-N/A21.9Agricultural fungicide control

Note: Data synthesized from comparative SAR studies highlighting the synergistic effects of A-ring hydroxylation and B-ring halogenation[2][7].

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - MDPI. Available at:[Link]

  • Design, Synthesis, and Biological Activity of Chalcone Derivatives Based on a Plant-Derived Thymol Lead - Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Functionalization of the Chalcone Scaffold for the Discovery of Novel Lead Compounds Targeting Fungal Infections - PMC (NIH). Available at:[Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one synthesis

Advanced Synthesis Technical Support Center: α -Fluoroenone Optimization

Welcome to the Technical Support Center for the synthesis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one . This guide is engineered for researchers, process chemists, and drug development professionals who are experiencing yield bottlenecks during the synthesis of terminal α -fluoroenones.

Below, we provide a diagnostic workflow, deep-dive troubleshooting FAQs, and self-validating experimental protocols grounded in peer-reviewed mechanistic data.

Diagnostic Troubleshooting Workflow

TroubleshootingStartLow Yield: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-oneCheckRouteIdentify Synthesis RouteStart->CheckRouteStilleStille Cross-CouplingCheckRoute->StilleMBHUmpolung MBH FluorinationCheckRoute->MBHStilleIssueProtodestannylation?Stille->StilleIssueMBHIssueIncomplete Conversion?MBH->MBHIssueAddCuIAdd 10 mol% CuIUse Anhydrous DMFStilleIssue->AddCuI Yes OptimizeSolventSwitch to MeCNUse Py·9HF (5 equiv)MBHIssue->OptimizeSolvent Yes PurificationDegradation on Silica?AddCuI->PurificationOptimizeSolvent->PurificationDeactivateSilicaUse Et3N-Treated SilicaStore at -20°C with BHTPurification->DeactivateSilica Yes

Diagnostic workflow for troubleshooting the synthesis of alpha-fluoroenones.

Technical FAQs & Causality Analysis

Q1: Why is my yield persistently low (<30%) when using the Stille cross-coupling method with 1-fluorovinylstannane?

The Causality: The coupling of 1-fluorovinylstannanes with 2-chlorobenzoyl chloride often suffers from sluggish transmetalation. Because the transmetalation step is the kinetic bottleneck, competitive protodestannylation of the highly reactive 1-fluorovinylstannane occurs, destroying your starting material[1].

The Solution (The "Copper Effect"): You must introduce a Copper(I) co-catalyst. Adding 10 mol% CuI creates a highly reactive 1-fluorovinylcopper intermediate via Sn-to-Cu transmetalation. Furthermore, Cu(I) acts as a scavenger for free triphenylphosphine ligands, creating a coordinatively unsaturated Palladium intermediate that rapidly accepts the fluorovinyl group, drastically outcompeting degradation pathways[1].

Q2: I am attempting direct α -fluorination of 1-(2-chlorophenyl)-2-propen-1-one via an Umpolung Morita-Baylis-Hillman (MBH) approach. The reaction stalls and decomposes. How do I fix this?

The Causality: Direct formal α -H to F substitution of enones requires an umpolung (polarity reversal) strategy. In this mechanism, pyridine (from the HF-pyridine complex) acts as a nucleophile, attacking the β -position of the enone to form an enolate. This is trapped by a hypervalent iodine oxidant, followed by fluoride displacement[2]. If your reaction is stalling, your solvent is likely failing to stabilize the highly charged cationic MBH intermediates.

The Solution: Switch your solvent to Acetonitrile (MeCN) and increase the fluoride source. Less polar solvents like THF or DCM lead to premature decomposition of the cationic intermediates. MeCN provides optimal polar aprotic stabilization, boosting yields from ~40% to >84%[3].

Q3: My product polymerizes or degrades during silica gel chromatography. How can I isolate it safely?

The Causality: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one is an exceptionally potent Michael acceptor. The strong electron-withdrawing nature of both the 2-chlorobenzoyl group and the α -fluorine atom makes the terminal double bond highly susceptible to nucleophilic attack[4]. On standard acidic silica gel, ambient moisture or silanol groups trigger degradation or radical polymerization.

The Solution: You must neutralize the silica gel by pre-treating it with 1% Triethylamine (Et₃N) in your eluent. Post-purification, the product must be stored at -20 °C with a trace amount of a radical inhibitor like BHT (butylated hydroxytoluene)[4].

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields across both primary synthetic routes.

Synthesis RouteSolventCatalyst / ReagentYield (%)Mechanistic Observation
Stille Coupling DMFPd(PPh₃)₄ (5 mol%)28%Sluggish transmetalation; high protodestannylation.
Stille Coupling DMFPd(PPh₃)₄ (5 mol%) + CuI (10 mol%)78%Rapid transmetalation via 1-fluorovinylcopper intermediate.
Umpolung MBH THFPy·9HF (3 equiv)40%Poor stabilization of cationic MBH intermediates.
Umpolung MBH DCMPy·9HF (5 equiv)72%Moderate intermediate stability; incomplete conversion.
Umpolung MBH MeCNPy·9HF (5 equiv)84%Optimal stabilization of charged intermediates.

Self-Validating Experimental Protocols

Protocol A: Pd/Cu-Catalyzed Stille Coupling

Use this protocol when synthesizing the enone from 2-chlorobenzoyl chloride and tributyl(1-fluorovinyl)stannane.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon three times.

  • Reagent Assembly: Add 2-chlorobenzoyl chloride (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvation: Dissolve the mixture in strictly anhydrous DMF (0.2 M) and stir for 5 minutes at room temperature until a homogeneous catalyst resting state is achieved.

  • Coupling: Add tributyl(1-fluorovinyl)stannane (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C for 12 hours.

  • Validation Checkpoint (Crucial): Cool to room temperature and quench with a saturated aqueous Potassium Fluoride (KF) solution. Stir for 30 minutes. Self-Validation: You must observe a voluminous white precipitate (Bu₃SnF). If no precipitate forms, the stannane was not consumed, indicating a failed transmetalation.

  • Isolation: Filter through a pad of Celite to remove the tin salts. Extract the filtrate with Et₂O, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography using silica gel pre-slurried in hexanes containing 1% Et₃N to prevent Michael addition degradation[4].

Protocol B: Umpolung MBH Direct Fluorination

Use this protocol when directly fluorinating 1-(2-chlorophenyl)-2-propen-1-one.

  • Vessel Selection: Equip a PTFE (Teflon) vial with a magnetic stir bar. Self-Validation: Do not use glassware. HF will etch the glass, consuming your fluoride source to produce fluorosilicate byproducts, artificially stalling the reaction[2].

  • Reagent Assembly: Add 1-(2-chlorophenyl)-2-propen-1-one (1.0 equiv) and the hypervalent iodine oxidant, 2-iodosyl-1,3-dimethylbenzene (1.5 equiv).

  • Solvation: Dissolve in anhydrous Acetonitrile (0.1 M) to ensure stabilization of the cationic intermediates[3].

  • Fluorination: Cool the vessel to 0 °C. Carefully add Py·9HF (5.0 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4 to 6 hours. Monitor complete consumption of the starting enone via TLC (aliquots must be neutralized before spotting).

  • Quenching: Cool back to 0 °C and quench very slowly with saturated aqueous NaHCO₃ until the pH is strictly > 7.

  • Isolation: Extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at ambient temperature (do not heat the rotovap bath >25 °C to prevent polymerization).

References

  • Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones Asian Journal of Organic Chemistry
  • 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones Organic Letters - ACS Public
  • Coupling of 2-Substituted 1-Fluorovinylstannanes with Organic Halides Catalyzed by Palladium(0)/Copper(I) Iodide.
  • 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones (PMC Extended Details)

Technical Support Center: Minimizing Side Products in the Claisen-Schmidt Condensation of Halo-Chalcones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of halo-chalcones. Halo-substituted chalcones are highly valuable scaffolds in drug discovery, particularly for their role as inhibitors in the TLR4-mediated pro-inflammatory pathway 1[1]. However, the electron-withdrawing nature of halogen substituents (e.g., fluoro, chloro, bromo) inherently complicates the classic base-catalyzed Claisen-Schmidt condensation[1]. These substituents increase the electrophilicity of intermediates and the acidity of α -protons, making the reaction highly susceptible to competing side reactions.

This guide is designed for researchers and scientists to troubleshoot these specific mechanistic challenges, understand the causality behind byproducts, and implement self-validating protocols to optimize yields.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my halo-chalcone synthesis yielding significant Michael addition byproducts?

Causality: The Claisen-Schmidt condensation produces an α,β -unsaturated ketone (the chalcone)[2]. When halogens are present on the aromatic rings, their inductive electron-withdrawing effect makes the β -carbon of the resulting chalcone highly electrophilic. If there is an excess of the ketone enolate in the reaction mixture, it acts as a Michael donor and attacks the newly formed chalcone (the Michael acceptor), leading to a 1,5-dicarbonyl byproduct 2[2][3]. Solution: Strictly control your stoichiometry. Use a slight molar excess of the halo-benzaldehyde (1.05 eq) relative to the halo-acetophenone (1.0 eq) to ensure the ketone enolate is completely consumed by the primary aldol addition rather than lingering to attack the product 2[2][3]. Additionally, lowering the reaction temperature increases the activation energy barrier for the Michael addition, favoring the kinetic chalcone product[3].

Q2: I am observing Cannizzaro reaction products (alcohols and acids). How do halogens influence this, and how can I prevent it?

Causality: Aromatic aldehydes lacking α -hydrogens are susceptible to the Cannizzaro reaction—a disproportionation into an alcohol and a carboxylic acid in the presence of strong bases 3[3]. Halogens on the benzaldehyde ring withdraw electron density, making the carbonyl carbon exceptionally electrophilic. If the base concentration is too high, hydroxide ions will attack the aldehyde directly before the ketone enolate has a chance to form and react. Solution: Avoid localized high concentrations of strong bases (like 50% NaOH). Instead, use a milder base (e.g., K2​CO3​ ) or add dilute aqueous NaOH dropwise over an extended period 3[3].

Q3: My crude mixture is dark and shows multiple TLC spots, indicating polymerization. What went wrong?

Causality: High concentrations of strong base combined with elevated temperatures or prolonged reaction times cause highly reactive halo-aldehydes to polymerize or degrade into complex, tar-like mixtures 3[3]. Solution: Transition to green chemistry methodologies. Solvent-free mechanochemical grinding or micellar media (using surfactants like SDS) allows the reaction to proceed at ambient temperature with minimal base exposure, drastically reducing polymerization 45[4][5].

ReactionPathways Ketone Halo-Acetophenone Enolate Ketone Enolate Ketone->Enolate Base (-H+) Aldehyde Halo-Benzaldehyde Cannizzaro Alcohol + Acid (Cannizzaro) Aldehyde->Cannizzaro Excess Strong Base Chalcone Halo-Chalcone (Target Product) Enolate->Chalcone + Aldehyde (Aldol + Dehydration) Michael 1,5-Dicarbonyl (Michael Adduct) Enolate->Michael + Chalcone (Excess Enolate)

Mechanistic pathways of Claisen-Schmidt condensation and competing side reactions.

Part 2: Quantitative Data Summary

The choice of reaction conditions heavily dictates the purity and yield of halo-chalcones. The table below summarizes the quantitative impact of different synthetic strategies on side product formation and overall yield based on recent optimization studies 45[4][5].

Synthetic MethodCatalyst SystemSolventAvg. Reaction TimeMichael Adduct PrevalenceTypical Yield
Conventional Reflux Aqueous NaOH (10%)Ethanol2 - 24 hoursHigh (if unmonitored)~9.2% - 45%
Solvent-Free Grinding Solid KOH (Pellets)None5 - 15 minutesVery Low~32.6% - 80%
Micellar Media NaOH (Aqueous)Water + SDS/CTAB24 hoursUndetectable~83% - 90%

Part 3: Self-Validating Experimental Protocols

To minimize side products, we recommend abandoning conventional reflux in favor of Solvent-Free Mechanochemical Grinding . This method limits the mobility of the enolate, preventing it from encountering and attacking the formed chalcone (thus stopping Michael addition), and keeps the reaction time too short for significant Cannizzaro disproportionation 4[4].

Protocol: Solvent-Free Grinding Synthesis of Halo-Chalcones

Materials Required:

  • Halo-acetophenone (1.0 equivalent)

  • Halo-benzaldehyde (1.05 equivalents - slight excess prevents Michael addition)

  • Solid Potassium Hydroxide (KOH) (1.0 equivalent, freshly crushed)

  • Porcelain mortar and pestle

  • Ice-cold distilled water and cold ethanol

Step-by-Step Methodology:

  • Enolate Pre-activation: Place the halo-acetophenone (1.0 eq) and solid KOH (1.0 eq) into a dry porcelain mortar. Grind vigorously for 1-2 minutes.

    • Self-Validation Check: The mixture should form a homogenous, slightly colored powder or paste, indicating the successful deprotonation of the α -carbon to form the enolate.

  • Electrophile Addition: Add the halo-benzaldehyde (1.05 eq) to the mortar.

  • Mechanochemical Reaction: Continue grinding the mixture vigorously. The mechanical energy facilitates the aldol addition and subsequent dehydration. The mixture will transition into a thick, deeply colored paste and eventually solidify.

    • Self-Validation Check (TLC): After 5 minutes of grinding, take a micro-sample, dissolve it in ethyl acetate, and spot it on a silica TLC plate alongside the starting aldehyde (Eluent: 8:2 Hexane:Ethyl Acetate). The complete disappearance of the highly UV-active aldehyde spot confirms the reaction is complete. If a lower Rf​ spot begins to appear, it indicates the onset of Michael addition—proceed to step 4 immediately.

  • Quenching: Once TLC confirms completion (typically 5-15 minutes), immediately quench the reaction by adding 10-15 mL of ice-cold distilled water directly into the mortar. This neutralizes the base and precipitates the crude halo-chalcone.

  • Isolation & Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is pH neutral (removes residual KOH and Cannizzaro acid byproducts). Recrystallize the crude solid from hot ethanol to yield the pure halo-chalcone.

Workflow Step1 Equimolar Reactants (Halo-ketone + Halo-aldehyde) Step2 Catalyst Addition (Solid KOH) Step1->Step2 Step3 Mechanochemical Grinding (5-15 mins) Step2->Step3 Step4 TLC Validation (Check Aldehyde Consumption) Step3->Step4 Step5 Quenching & Isolation (Ice Water Precipitation) Step4->Step5

Step-by-step workflow for optimized, solvent-free halo-chalcone synthesis.

References

  • Optimizing Chalcone Synthesis: A Technical Support Guide for the Claisen-Schmidt Reaction. Benchchem.2

  • Troubleshooting Side Reactions in Claisen-Schmidt Condensation. Benchchem. 3

  • Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. 4

  • Halo-Substituted Chalcones and Azachalcones Inhibited Lipopolysaccharited-Stimulated Pro-Inflammatory Responses through the TLR4-Mediated Pathway. MDPI. 1

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. 5

Sources

troubleshooting Michael addition side reaction in chalcone synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming the Michael Addition Side Reaction

Understanding the Competing Reactions

The desired synthesis of chalcones typically proceeds through a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1][2][3] This reaction involves an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[4] The process begins with the deprotonation of the ketone to form a nucleophilic enolate, which then attacks the aldehyde's carbonyl carbon.[1][2] Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of a chalcone.[1][2]

The primary competing side reaction is the Michael addition (or 1,4-conjugate addition).[5][6] In this scenario, a nucleophile—most commonly, another enolate ion from the starting ketone—attacks the β-carbon of the newly formed chalcone.[7][8] This results in the formation of a 1,5-dicarbonyl compound, a higher molecular weight byproduct that can be difficult to separate and significantly reduces the yield of the target chalcone.[8]

Reaction_Pathways cluster_main Claisen-Schmidt Condensation cluster_side Michael Addition Side Reaction Reactants Acetophenone + Benzaldehyde Enolate Acetophenone Enolate Reactants->Enolate + Base Base Base (e.g., KOH) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Benzaldehyde Michael_Adduct Michael Adduct (1,5-dicarbonyl byproduct) Enolate->Michael_Adduct Chalcone Desired Chalcone (α,β-unsaturated ketone) Aldol_Adduct->Chalcone - H₂O (Dehydration) Chalcone->Michael_Adduct + Enolate (Michael Addition)

Caption: Competing reaction pathways in base-catalyzed chalcone synthesis.

Troubleshooting Guide: A Q&A Approach

This section directly addresses common issues encountered during chalcone synthesis, providing explanations and actionable solutions.

Question 1: My reaction yields a significant amount of a high molecular weight byproduct, and the desired chalcone yield is low. What's happening?

Answer: This is a classic sign of the Michael addition side reaction. The newly formed chalcone, an α,β-unsaturated ketone, is acting as a "Michael acceptor" and is being attacked by a nucleophile, which is typically the enolate of your starting acetophenone (the "Michael donor").[7][6][8] This forms a 1,5-dicarbonyl adduct.[8]

Key Factors Promoting Michael Addition:

  • Strong Bases (e.g., NaOH, KOH): These generate a high concentration of the reactive enolate, increasing the likelihood of it attacking the chalcone product.[7][8]

  • High Temperatures: Elevated temperatures provide the activation energy for the Michael addition to compete more effectively with the initial condensation.[7]

  • Prolonged Reaction Times: Once the chalcone is formed, leaving it in the basic reaction mixture for an extended period increases the opportunity for the Michael addition to occur.[7][8]

  • Stoichiometry: An excess of the ketone reactant leads to a higher concentration of the nucleophilic enolate.[7]

  • Solvent Choice: Protic solvents like ethanol can sometimes facilitate the Michael addition.[8][9]

Question 2: How can I confirm that the byproduct is indeed the Michael adduct?

Answer: Spectroscopic analysis is the most definitive method.

  • ¹H NMR Spectroscopy: The Michael adduct will show characteristic new signals in the aliphatic region, typically between 3-5 ppm, corresponding to the newly formed C-H bonds. The distinct, sharp doublet signals of the α and β vinyl protons of the chalcone will be absent or diminished in the adduct's spectrum.

  • Mass Spectrometry: The molecular weight of the Michael adduct will correspond to the sum of the molecular weights of the chalcone and the starting ketone.

Question 3: What are the most effective strategies to minimize or eliminate the Michael addition side reaction?

Answer: The core strategy is to control the concentration and lifetime of the nucleophilic enolate and to favor the kinetics of the Claisen-Schmidt condensation over the Michael addition.

StrategyRecommended ActionRationale
Catalyst Selection Switch from strong bases (NaOH, KOH) to milder bases like potassium carbonate (K₂CO₃), Ba(OH)₂, or LiOH.[10][1][8] Alternatively, use a Lewis acid catalyst (e.g., ZrCl₄, BF₃-Et₂O).[1]Milder bases generate a lower steady-state concentration of the enolate, disfavoring the bimolecular Michael addition. Lewis acids activate the aldehyde without generating a highly reactive enolate.
Temperature Control Conduct the reaction at lower temperatures. Running the reaction in an ice bath (0-5°C) is a common and effective technique.[7][8][11]The Michael addition generally has a higher activation energy than the initial aldol condensation. Lower temperatures will disproportionately slow down the side reaction.
Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC).[8] Work up the reaction as soon as the starting materials are consumed.Minimizing the exposure of the formed chalcone to the basic conditions prevents the subsequent Michael addition.[7][8]
Stoichiometry Use a slight excess of the aldehyde (1.05 to 1.1 equivalents).[11][12]This ensures the enolate preferentially reacts with the more abundant aldehyde rather than the chalcone product.
Solvent Modification Experiment with alternative solvents or solvent-free conditions. Aprotic solvents or slightly acidic solvents like acetonitrile can suppress the side reaction.[8]Solvents can influence enolate stability and reactivity. Solvent-free methods often reduce side reactions.[8]

Advanced & Green Synthesis Protocols to Avoid Michael Adducts

If conventional methods prove insufficient, consider these alternative approaches which are often more efficient and environmentally friendly.

Protocol 1: Solvent-Free Synthesis via Grinding

This mechanochemical method is highly efficient, often reducing reaction times from hours to minutes and minimizing side products by eliminating the solvent.[13][8][14][15]

Methodology:

  • Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and a solid base like NaOH or KOH (e.g., 20 mol%).[11]

  • Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will often become a paste or solidify, and may change color.[8][11]

  • Work-up: Monitor the reaction by TLC. Once complete, add ice-cold water to the mortar and stir until the paste solidifies.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove the base, and dry.[8] Recrystallize from a suitable solvent (e.g., ethanol) if necessary.[8][11]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and fewer byproducts in a much shorter timeframe.[3][8][14]

Methodology:

  • Preparation: In a microwave synthesis vial, combine the substituted benzaldehyde (1.0 eq), substituted acetophenone (1.0 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).[8]

  • Slurry Formation: Add a minimal amount of a suitable solvent (e.g., water or ethanol) to create a slurry.

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at an appropriate power (e.g., 100-300 W) for 1-5 minutes.[8]

  • Work-up & Purification: After cooling, add water to the vial and collect the precipitated solid by vacuum filtration. Wash the solid with water and recrystallize from a suitable solvent.[8]

Frequently Asked Questions (FAQs)

Q: Can the substituents on my aromatic rings influence the rate of the Michael addition? A: Yes. Electron-withdrawing groups on the benzaldehyde ring make the β-carbon of the resulting chalcone more electrophilic and thus more susceptible to nucleophilic attack by the enolate.[8] Conversely, electron-donating groups on the acetophenone can increase the nucleophilicity of the enolate, which may also increase the rate of the side reaction.[8]

Q: My product mixture is difficult to purify by recrystallization. What are my options? A: If recrystallization is ineffective due to similar solubility profiles of the chalcone and the Michael adduct, column chromatography is the recommended method for separation.[8] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) will typically allow for the separation of the less polar chalcone from the more polar 1,5-dicarbonyl adduct.

Q: Are there synthesis methods that are inherently less prone to the Michael addition? A: Yes. The Wittig reaction, which involves reacting a stabilized phosphorus ylide (derived from the acetophenone) with the benzaldehyde, is an excellent alternative that completely avoids the basic conditions that promote the Michael addition.[7][16] While it involves preparing the ylide, it often provides high yields of pure chalcone without the problematic byproduct.[16]

Troubleshooting_Workflow cluster_optimize Optimization Strategies Start Chalcone Synthesis (Claisen-Schmidt) TLC Monitor by TLC Start->TLC Workup Reaction Work-up & Characterization TLC->Workup Reaction Complete Check_Purity Side Product Detected? Workup->Check_Purity Pure_Product Pure Chalcone Obtained Check_Purity->Pure_Product No Optimize Optimize Reaction Conditions Check_Purity->Optimize Yes Purify Purification (Recrystallization/ Column Chromatography) Check_Purity->Purify Yes, separable Base Use Milder Base Temp Lower Temperature Time Reduce Reaction Time Solvent Change Solvent/ Solvent-Free Purify->Pure_Product Base->Start Temp->Start Time->Start Solvent->Start

Caption: A workflow for troubleshooting and optimizing chalcone synthesis.

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, August 31). CORE. Retrieved from [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Retrieved from [Link]

  • Claisen-Schmidt-Condensation.pdf. (n.d.). Retrieved from [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025, February 18). ACS Publications. Retrieved from [Link]

  • Chalcones: A review on synthesis and pharmacological activities. (2021, February 25). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • A Review: Green Synthesis of Chalcone. (n.d.). Tuijin Jishu/Journal of Propulsion Technology. Retrieved from [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, reactions and application of chalcones: a systematic review. (n.d.). RSC Publishing. Retrieved from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (n.d.). AIP Publishing. Retrieved from [Link]

  • Development of chalcone synthesis: Optimization of synthetic method. (2023, December 28). AIP Publishing. Retrieved from [Link]

  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (2026, March 21). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • Solvent-free synthesis of chalcones using Mg(HSO4)2. (2023, February 27). RSC Publishing. Retrieved from [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022, September 12). Usiena air - Unisi. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

  • A NOVEL METHOD FOR MICHAEL ADDITION AND EPOXlDATlON OF CHALCONES IN A WATER SUSPENSION MEDIUM: A COMPLETELY ORGANIC SOLVENT-FREE. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). PMC. Retrieved from [Link]

  • 85 questions with answers in CHALCONES | Science topic. (2003, October 5). ResearchGate. Retrieved from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • A Mild, Efficient, and Green Procedure for Michael Addition of Active Methylene Compounds to Chalcones Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved from [Link]

  • CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Michael Addition Reaction Mechanism. (2020, April 7). Chemistry Steps. Retrieved from [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). PMC. Retrieved from [Link]

  • 21.10: Conjugate Additions: The Michael Reaction. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

Sources

purification strategy to remove unreacted 2-chloroacetophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving 2-chloroacetophenone (phenacyl chloride). While it is a highly versatile α -chloro ketone used in the synthesis of heterocycles and pharmaceutical intermediates, its lachrymatory (tear-inducing) properties, high boiling point (~244 °C), and strong lipophilicity make the removal of unreacted starting material a notorious bottleneck.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compounds safely and efficiently, ensuring high scientific integrity in your downstream assays.

Part 1: Purification Strategy Workflow

The optimal purification strategy depends entirely on the physical state of your target product and its relative polarity. The decision tree below outlines the logical flow for selecting a purification method.

PurificationWorkflow start Crude Mixture (Contains Excess 2-Chloroacetophenone) state Physical State of Target Product? start->state solid Crystalline Solid state->solid liquid Oil / Liquid state->liquid trit Trituration (Cold Hexanes/CHCl3) solid->trit scav Chemical Scavenging (PS-Thiophenol / Amine) liquid->scav High Purity Needed chrom Silica Chromatography (Step-Gradient) liquid->chrom Standard pure1 Pure Product (Filter Cake) trit->pure1 Filter pure2 Pure Product (Concentrated Filtrate) scav->pure2 Filter Resin pure3 Pure Product (Evaporated Fractions) chrom->pure3 Elute & Evaporate

Decision tree for the purification of mixtures containing unreacted 2-chloroacetophenone.

Part 2: FAQs & Troubleshooting Guide

Q1: Why does standard aqueous workup fail to remove excess 2-chloroacetophenone? A: I frequently see researchers attempt to "wash away" 2-chloroacetophenone using aqueous bicarbonate or brine. This fails because 2-chloroacetophenone is a neutral, highly lipophilic aromatic compound with no ionizable protons at physiological or basic pH. Its partition coefficient ( LogP ) heavily favors the organic phase. Causality: Without a charge-inducing structural change, the unreacted starting material will persistently co-extract with your target organic product during liquid-liquid extraction.

Q2: How does chemical scavenging exploit the molecule's reactivity? A: 2-Chloroacetophenone is not just an aromatic ring; it is an α -chloro ketone. The adjacent carbonyl group highly activates the carbon-chlorine bond toward SN​2 nucleophilic substitution. We can exploit this kinetic vulnerability. By introducing a polymer-supported (PS) nucleophile—such as PS-Thiophenol or PS-Trisamine—the unreacted electrophile rapidly and covalently binds to the insoluble polystyrene matrix[1]. Causality: The phase-tagging of the impurity converts a difficult liquid-liquid separation into a trivial solid-liquid filtration, leaving your non-electrophilic product untouched in the solution.

Q3: What is the recommended chromatographic strategy if scavenging isn't an option? A: Due to its non-polar nature, 2-chloroacetophenone exhibits high retention factors ( Rf​ ) in standard normal-phase solvent systems (e.g., Rf​ ~ 0.71 in 5:1 Hexanes/Ethyl Acetate)[2]. If your target product is moderately to highly polar, do not use an isocratic gradient. Instead, use a step-gradient: flush the silica plug with a non-polar solvent like chloroform ( CHCl3​ ) or hexanes to rapidly elute the lachrymatory 2-chloroacetophenone, then sharply increase the polarity (e.g., switching to an EtOH/DCM blend) to elute your product[3].

Part 3: Quantitative Data Presentation

To aid in tracking and removing this impurity, reference the following physicochemical parameters during your analytical checks:

Property / ParameterValue / ObservationAnalytical Significance
Rf​ Value (Hexanes/EtOAc 5:1)~0.71Elutes rapidly in non-polar systems; useful for step-gradient separation[2].
1H NMR Shift ( α -protons)~4.69 ppm (singlet, CDCl3​ )Diagnostic peak for monitoring removal during self-validation steps.
Solubility in Chloroform ( CHCl3​ ) Very HighIdeal for washing silica plugs to remove unreacted starting material[3].
PS-Thiophenol Scavenging Time 1 - 2 hours (25 °C)Rapid SN​2 quenching due to the activated α -chloro ketone moiety[1].

Part 4: Detailed Experimental Protocols

Protocol A: Polymer-Supported Scavenging (For Liquid/Oil Products)

This protocol is ideal when your target product is an oil that co-elutes with 2-chloroacetophenone.

  • Preparation: Dissolve the crude reaction mixture in a compatible swelling solvent for polystyrene resins (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of ~0.1 M.

  • Incubation: Add 3.0 equivalents (relative to the estimated unreacted 2-chloroacetophenone) of Polymer-Supported Thiophenol (PS-Thiophenol) resin and 3.0 equivalents of a soluble base (e.g., Diisopropylethylamine, DIPEA). Stir gently at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction mixture alongside a pure 2-chloroacetophenone reference standard on a silica TLC plate. Develop in 5:1 Hexanes/EtOAc and visualize with UV (254 nm). The complete disappearance of the reference spot ( Rf​ 0.71)[2] in the reaction mixture lane validates that the scavenging is complete.

  • Isolation: Filter the suspension through a fritted glass funnel to remove the resin. Wash the resin cake twice with DCM. Concentrate the combined filtrates under reduced pressure to yield the pure product.

Protocol B: Selective Trituration & Filtration (For Solid Products)

This protocol exploits the high solubility of 2-chloroacetophenone in non-polar solvents[3] against the insolubility of polar/heterocyclic solid products.

  • Solvent Selection: Suspend the crude solid in cold ( 0 °C) Hexanes or a 1:1 mixture of Hexanes/Chloroform. Use approximately 5 mL of solvent per gram of crude material.

  • Trituration: Sonicate the suspension for 5 minutes, then stir vigorously for 15 minutes at 0 °C. The 2-chloroacetophenone will dissolve into the solvent, leaving the target product suspended.

  • Isolation: Vacuum filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the dried filter cake in CDCl3​ and acquire a 1H NMR spectrum. The absence of a sharp singlet at δ ~4.69 ppm (the α -protons of 2-chloroacetophenone) mathematically validates the purity of the filter cake.

Part 5: References

1.[3] Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs, MDPI. Available at:[Link] 2.[2] Photoredox-catalyzed ATRA reactions and related processes in a new light, Universität Regensburg. Available at:[Link] 3.[1] Polymeric Scavenger Reagents in Organic Synthesis, ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Dehalogenation in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended loss of halogen atoms (fluorine, chlorine, bromine, or iodine) during the synthesis of halo-substituted chalcones.

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in drug discovery. However, the standard Claisen-Schmidt condensation conditions can inadvertently trigger dehalogenation, destroying your target pharmacophore. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your halo-chalcones.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my halo-substituted acetophenone or benzaldehyde undergo dehalogenation during a standard Claisen-Schmidt condensation? A1: The primary culprit is Nucleophilic Aromatic Substitution (SNAr) [1]. Standard Claisen-Schmidt protocols utilize strong bases like NaOH or KOH in alcoholic solvents (e.g., ethanol or methanol)[2]. These conditions generate high concentrations of highly nucleophilic hydroxide or alkoxide ions. If your halogen is positioned ortho or para to a strongly electron-withdrawing group (like the carbonyl of the acetophenone or the forming enone), the aromatic ring becomes highly activated. The hydroxide/alkoxide attacks the electron-deficient carbon bearing the halogen, displacing it via an SNAr pathway[3]. This is particularly problematic for fluoro- and chloro-substituents, which are excellent leaving groups under SNAr conditions due to the high electronegativity polarizing the C-X bond.

Q2: I am using transition-metal catalysis (e.g., Suzuki-Miyaura coupling) to build my chalcone framework. Why am I seeing a loss of the halogen? A2: When utilizing palladium or other transition metals to construct the chalcone framework, you are introducing the risk of reductive dehalogenation (hydrodehalogenation) [1]. Palladium readily undergoes oxidative addition into aryl-halogen bonds (especially C-Br and C-I). If your reaction mixture contains hydrogen donors (such as certain solvents, amine bases, or alkoxides), the metal center can undergo β -hydride elimination or direct hydride transfer, followed by reductive elimination. This replaces your critical halogen atom with a hydrogen atom[4].

Q3: How can I prevent SNAr dehalogenation while maintaining high yields of the chalcone? A3: The causality of SNAr relies on a high concentration of aggressive nucleophiles. To prevent this, you must alter the kinetics of the reaction by using mild, sterically hindered, or poorly soluble bases . For example, switching from NaOH to Barium hydroxide (Ba(OH)₂ octahydrate) in ethanol is highly effective[5]. Ba(OH)₂ is only partially soluble in ethanol; it provides a low, steady-state concentration of hydroxide—sufficient to deprotonate the acetophenone to form the enolate (a fast, reversible reaction) but kinetically insufficient to drive the slower SNAr displacement. Alternatively, switching to an acid-catalyzed aldol condensation (using SOCl₂/EtOH, BF₃·OEt₂, or dry HCl) completely eliminates the presence of nucleophilic hydroxides/alkoxides, shutting down the SNAr pathway entirely[1].

Part 2: Quantitative Data Comparison

To illustrate the causality between catalyst selection and dehalogenation, consider the synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. The table below summarizes the impact of various catalytic conditions on the product distribution.

Catalytic SystemReaction ConditionsTarget Chalcone Yield (%)Dehalogenated Byproduct (%)Mechanistic Cause of Failure
NaOH (40% aq) Ethanol, RT, 12h32%58%High [OH⁻] drives rapid SNAr displacement of fluorine.
KOH (Pellets) Methanol, Reflux, 4h15%75%Heat and methoxide formation accelerate SNAr.
Ba(OH)₂·8H₂O Ethanol, 40°C, 8h89% <2% Low solubility limits nucleophile concentration; favors enolization.
SOCl₂ (Catalytic) Ethanol, RT, 24h92% 0% Acidic conditions completely prevent nucleophilic attack on the ring.
Pd(OAc)₂ / PPh₃ DMF, Et₃N, 90°C45%40%Oxidative addition into C-F bond followed by hydrodehalogenation.

Part 3: Mechanistic Visualization

The following diagram maps the logical divergence between the desired condensation pathway and the competing dehalogenation routes.

MechanisticPathways Start Halo-Acetophenone + Halo-Benzaldehyde Condensation Claisen-Schmidt Condensation Start->Condensation Mild Base or Acid HarshBase Harsh Base / Heat (NaOH, KOH, >60°C) Start->HarshBase Standard Base MetalCat Pd-Catalyzed Cross-Coupling Start->MetalCat Alternative Route Target Target Halo-Chalcone (Intact Halogens) Condensation->Target Desired Pathway SNAr SNAr Dehalogenation (Hydroxyl/Alkoxide Attack) HarshBase->SNAr Activated Halogens Degraded Dehalogenated Byproducts (Loss of F, Cl, Br, I) SNAr->Degraded Side Reaction Reductive Reductive Dehalogenation (Hydrodehalogenation) MetalCat->Reductive Oxidative Addition Reductive->Degraded Side Reaction

Caption: Mechanistic pathways of chalcone synthesis vs. competing SNAr and reductive dehalogenation routes.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that dehalogenation has been successfully bypassed.

Protocol A: Mild Base-Catalyzed Synthesis (Barium Hydroxide Method)

Best for: Fluorinated and chlorinated substrates where acid-sensitive protecting groups are present.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the halo-acetophenone (10 mmol) and the halo-benzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (0.5 equivalents, 5 mmol) directly to the stirring solution. Causality note: The Ba(OH)₂ will not fully dissolve, creating a heterogeneous mixture that strictly controls the concentration of active hydroxide.

  • Reaction: Stir the suspension vigorously at 40°C for 6–8 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of starting materials. SNAr byproducts typically appear as highly polar, baseline-hugging spots (due to the formation of phenolic OH groups). If the baseline is clean, dehalogenation has been avoided.

  • Workup: Pour the mixture into 100 mL of crushed ice water. Neutralize the trace base with 1M HCl until the pH reaches 6.0. The halo-chalcone will precipitate as a solid.

  • Purification & Validation Checkpoint 2 (NMR): Filter, wash with cold water, and recrystallize from ethanol. Run a ¹H-NMR and ¹³C-NMR. Confirm the presence of the halogen by checking for characteristic C-F or C-X splitting patterns in the ¹³C-NMR spectra (e.g., large 1JC−F​ coupling constants ~250 Hz), proving the halogen remains intact.

Protocol B: Acid-Catalyzed Synthesis (Thionyl Chloride/Ethanol Method)

Best for: Highly activated poly-halogenated substrates that undergo rapid SNAr even with mild bases.

Step-by-Step Methodology:

  • Preparation: Dissolve the halo-acetophenone (10 mmol) and halo-benzaldehyde (10 mmol) in 20 mL of absolute ethanol in a dry flask under an inert atmosphere (N₂).

  • In-situ Acid Generation: Cool the flask to 0°C. Dropwise, add Thionyl chloride (SOCl₂) (0.2 equivalents, 2 mmol) over 5 minutes. Causality note: SOCl₂ reacts with ethanol to generate anhydrous HCl gas in situ. This creates a strictly acidic environment that activates the aldehyde carbonyl for enol attack while making nucleophilic aromatic substitution impossible.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint 1 (Visual): Acid-catalyzed chalcone formations often precipitate directly out of the ethanol as they form. The absence of dark, tarry byproducts (common in base-degradation of halogens) is a strong primary indicator of success.

  • Workup: Evaporate the solvent under reduced pressure. Wash the crude solid with saturated aqueous NaHCO₃ to neutralize residual acid, then extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and recrystallize the product from methanol.

References

  • Royal Society of Chemistry. "Defluorophosphorylation of Fluoroalkyl Peroxides for the Synthesis of Highly Substituted Furans." Chemical Science. Available at:[Link]

  • DOKUMEN.PUB. "Metal and Nonmetal Assisted Synthesis of Six-Membered Heterocycles." Available at:[Link]

  • American Chemical Society. "Aryl Dance Reaction of Arylbenzoheteroles." Organic Letters. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the characterization of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, a halogenated α,β-unsaturated ketone. We will explore the nuances of HRMS analysis, compare its performance with alternative techniques, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Analytical Challenge of Halogenated Ketones

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one represents a class of compounds with significant potential in medicinal chemistry. Its structure, featuring a chlorophenyl ring, a reactive α,β-unsaturated carbonyl system, and a fluorine substituent, presents a unique analytical challenge. Accurate mass measurement and fragmentation analysis are crucial for confirming its identity, detecting potential isomers, and identifying impurities or degradation products.

High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering unparalleled precision in mass determination and the ability to deduce elemental compositions.[1] This guide will demonstrate the superiority of HRMS in providing comprehensive structural information for this molecule compared to other analytical methods.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide exceptional mass accuracy (typically < 5 ppm) and high resolving power, enabling the differentiation of isobaric interferences.[2] This is particularly critical when dealing with complex matrices or when minute mass differences can signify different elemental compositions.

Predicted High-Resolution Mass Spectrum and Fragmentation

The high-resolution mass spectrum of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine. The monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be C₉H₇ClFNO⁺ at m/z 186.0171.

The fragmentation of the molecular ion under collision-induced dissociation (CID) is expected to follow logical pathways influenced by the functional groups present. The α,β-unsaturated ketone moiety and the halogen substituents are key drivers of the fragmentation process.

Proposed Fragmentation Pathway of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

The following diagram illustrates the predicted fragmentation of the protonated molecule.

fragmentation_pathway M [C₉H₆ClFNO]⁺˙ m/z 185.0095 F1 [C₉H₆ClNO]⁺˙ m/z 167.0138 (Loss of F) M->F1 - F M_H [C₉H₇ClFNO]⁺ m/z 186.0171 (Protonated Molecule) F2 [C₇H₄Cl]⁺ m/z 111.0001 (Chlorotropylium ion) M_H->F2 - C₂H₃FO F3 [C₃H₂FO]⁺ m/z 73.0084 (Fluoropropenoyl cation) M_H->F3 - C₆H₄Cl F4 [C₇H₄ClO]⁺ m/z 139.9951 (Chlorobenzoyl cation) M_H->F4 - C₂H₂F

Caption: Predicted fragmentation pathway of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one.

The primary fragmentation is anticipated to involve the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). Key predicted fragments include:

  • Loss of the fluoropropenoyl moiety: This would result in the formation of the stable chlorobenzoyl cation (m/z 139.9951).

  • Formation of the chlorotropylium ion: A common fragment for chlorinated aromatic compounds (m/z 111.0001).

  • Formation of the fluoropropenoyl cation: Resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring (m/z 73.0084).

  • Loss of a fluorine radical: From the molecular ion, leading to a fragment at m/z 167.0138.

Experimental Protocol: HRMS Analysis

This section details a robust protocol for the analysis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one in acetonitrile.

  • Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to create a series of working standards (e.g., 100, 10, 1, 0.1 µg/mL).

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge. The supernatant can be directly injected or further diluted.

LC-HRMS System and Parameters
  • LC System: A high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure good peak shape and separation from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • HRMS System: An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Resolution: > 60,000 FWHM.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain fragmentation data.

LC-HRMS Experimental Workflow

The following diagram outlines the key steps in the LC-HRMS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in ACN) Working Working Standards (Serial Dilution) Stock->Working LC UHPLC Separation (C18 Column) Working->LC Matrix Matrix Sample (Protein Precipitation) Matrix->LC MS HRMS Detection (ESI+, >60,000 Res) LC->MS AccurateMass Accurate Mass Measurement MS->AccurateMass Fragmentation Fragmentation Analysis AccurateMass->Fragmentation Quant Quantification

Caption: Workflow for the LC-HRMS analysis of the target compound.

Comparison with Alternative Analytical Techniques

While HRMS is the gold standard for this type of analysis, it is important to understand its advantages in the context of other available techniques.

TechniqueAdvantagesDisadvantagesSuitability for 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one
High-Resolution Mass Spectrometry (HRMS) High mass accuracy (<5 ppm), high resolution, structural elucidation via fragmentation, high sensitivity.[2]Higher instrument cost.Excellent: Provides definitive structural confirmation and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds, established libraries for identification.[3]Requires derivatization for non-volatile compounds, potential for thermal degradation.[4]Good: Suitable, but potential for thermal degradation of the propenone moiety. Lower mass accuracy than HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including stereochemistry. Non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex data interpretation.Excellent for structural elucidation: Provides complementary information to MS, particularly for isomer differentiation.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups present.Limited structural information, not suitable for complex mixtures.Good for functional group confirmation: Confirms the presence of the carbonyl and aromatic rings.

As the table illustrates, while other techniques provide valuable information, HRMS offers the most comprehensive data for both identification and quantification in a single analysis. The ability to obtain an accurate mass measurement to four decimal places provides a high degree of confidence in the elemental composition, which is not possible with standard GC-MS.

Conclusion

For the definitive analysis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, high-resolution mass spectrometry stands out as the most powerful and versatile technique. Its ability to provide accurate mass measurements and detailed fragmentation information allows for unambiguous structural confirmation and the detection of trace-level impurities. When coupled with liquid chromatography, it offers a robust and sensitive method for the quantification of this compound in complex matrices. While other techniques such as NMR and GC-MS are valuable complementary tools, HRMS provides a level of confidence and depth of information that is essential for modern pharmaceutical and chemical research.

References

  • Itagaki, Y., Kurokawa, T., & Sasaki, S. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. [Link]

  • California State University, Sacramento. (2025). Mass spectrometry of chalcones. ScholarWorks. [Link]

  • Brahmana, E. M., et al. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal of Chemistry, 15(3), 1982-1989. [Link]

  • Kim, J., et al. (2021). Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. Molecules, 26(16), 4998. [Link]

  • Saeed, A., et al. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Purdue University. (n.d.). 1H NMR Spectra of Small Molecules. Department of Chemistry. [Link]

  • Purdue University. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Reemtsma, T., & Jekel, M. (Eds.). (2006). Organic Pollutants in the Water Cycle: Properties, Occurrence, Analysis and Environmental Relevance of Polar Compounds. John Wiley & Sons.
  • International Labmate. (2025). How to Choose Between LC and GC for Your Analytical Needs. [Link]

  • ResearchGate. (2021). What is the difference between GC-MS and HRMS?. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Frontiers Media. (2025). LC-HRMS fingerprinting and chemometrics for the characterization and classification of Lotus cultivars from Uruguay: a study on phenolic composition. [Link]

  • MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. [Link]

  • ResearchGate. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • PMC. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. [Link]

  • PMC. (2021). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. [Link]

  • ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • ResearchGate. (2025). The analysis of halogenated flame retardants by GC-HRMS in environmental samples. [Link]

  • PMC. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

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comparative antifungal activity of fluorinated vs. non-fluorinated chalcones

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antifungal Activity of Fluorinated vs. Non-Fluorinated Chalcones: A Technical Guide for Drug Development

As the global incidence of invasive fungal infections rises—exacerbated by multidrug-resistant strains like Candida auris and Aspergillus niger—drug development professionals are increasingly turning to privileged synthetic scaffolds to discover novel therapeutics. Chalcones (1,3-diaryl-2-propen-1-ones), a class of open-chain flavonoids, have emerged as highly versatile precursors.

However, the native, non-fluorinated chalcone scaffold often suffers from poor metabolic stability and limited membrane permeability. To overcome these pharmacokinetic bottlenecks, medicinal chemists employ halogenation. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated chalcones, detailing the mechanistic causality behind their performance and outlining self-validating protocols for their synthesis and evaluation.

The Mechanistic Rationale: Why Fluorine?

The bioisosteric replacement of hydrogen with fluorine is a watershed strategy in medicinal chemistry. When comparing non-fluorinated chalcones to their fluorinated counterparts (specifically those bearing −F , −CF3​ , or −OCF3​ groups), three critical physicochemical shifts occur [1]:

  • Enhanced Lipophilicity (LogP): The extreme electronegativity of fluorine pulls electron density away from the carbon backbone, creating a highly lipophilic domain. This allows fluorinated chalcones to seamlessly partition into and disrupt the complex lipid bilayers of fungal cell membranes.

  • Metabolic Shielding: The C−F bond is significantly stronger than the C−H bond. This renders the chalcone highly resistant to oxidative degradation by fungal cytochrome P450 enzymes, prolonging the molecule's half-life at the target site.

  • Michael Acceptor Activation: Fluorine substitution on the A-ring or B-ring alters the electron density of the chalcone’s α,β -unsaturated carbonyl system. This enhances its reactivity as a "Michael acceptor," allowing it to form robust covalent bonds with crucial thiol groups (-SH) in fungal enzymes, such as those responsible for ergosterol biosynthesis [2].

MOA A Fluorinated Chalcone (High Lipophilicity) B Fungal Cell Membrane Penetration A->B Enhanced by -CF3/-OCF3 C Inhibition of Ergosterol Biosynthesis Enzymes B->C Target Binding D Disruption of Membrane Integrity C->D Sterol Depletion E Cell Death (Fungicidal Effect) D->E Osmotic Imbalance

Fig 1: Pathway of fluorinated chalcones inducing fungal cell death via membrane disruption.

Comparative Antifungal Performance Data

In-vitro experimental data consistently demonstrates that fluorinated chalcones outperform their non-fluorinated analogues. The introduction of bulky, highly electronegative groups like trifluoromethoxy ( −OCF3​ ) drastically lowers the Minimum Inhibitory Concentration (MIC) required to halt fungal proliferation.

Below is a synthesized data comparison of various chalcone derivatives against primary fungal pathogens:

Compound ClassKey SubstituentTarget PathogenMIC ValuePerformance vs. Standard
Non-fluorinated Chalcone −H / −OH Candida albicans >100μg/mL Weak; inferior to Fluconazole
Difluoro-chalcone −F(x2) Candida albicans 15.62μg/mL Moderate; comparable to Fluconazole [3]
Trifluoromethyl Chalcone −CF3​ Candida auris 0.67−1.25μg/mL Excellent; highly active against resistant clades [4]
Trifluoromethoxy Chalcone −OCF3​ Candida albicans 24μM Superior; nearly 2-fold more active than Benzyl Penicillin [1]

Data Insight: The −OCF3​ group provides a unique rotational flexibility compared to the rigid −CF3​ group, allowing the chalcone to adapt its conformation to the binding pockets of fungal efflux pumps, thereby bypassing a common mechanism of drug resistance [1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol A: Synthesis via Claisen-Schmidt Condensation

Objective: Synthesize a trifluoromethoxy-substituted chalcone with high trans-isomer purity. Causality Check: The reaction is base-catalyzed. The use of a strong base ensures the formation of the enolate ion from the acetophenone, which is necessary for the nucleophilic attack on the sterically hindered fluorinated benzaldehyde.

  • Reactant Preparation: Dissolve 0.01 mol of substituted acetophenone and 0.01 mol of 4-(trifluoromethoxy)benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Place the flask in an ice bath to control the exothermic reaction. Dropwise, add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution while stirring continuously.

  • Reaction Propagation: Remove from the ice bath and stir at room temperature for 12–15 hours. Note: Extended stirring is critical here; the electron-withdrawing nature of the −OCF3​ group can slow the dehydration step of the aldol condensation.

  • Precipitation & Purification: Pour the mixture into crushed ice and neutralize with 0.1 N HCl until precipitation is complete. Filter the crude solid, wash with distilled water, and recrystallize from hot ethanol to yield the pure (E)-chalcone. Confirm structure via 1H -NMR (look for the characteristic trans-alkene doublets around 7.4–7.8 ppm with J≈15−16Hz ).

Protocol B: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the MIC of the synthesized chalcone against Candida albicans (ATCC 10231). Self-Validating System: This protocol mandates a drug-free growth control (to prove fungal viability), a solvent control (to prove DMSO is not causing cell death), and a positive control (Fluconazole, to benchmark efficacy).

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI 1640 broth to achieve a final working concentration of 1×103 to 5×103 CFU/mL.

  • Compound Dilution: Dissolve the fluorinated chalcone in 100% DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions using RPMI 1640 broth to achieve a concentration range of 256μg/mL to 0.5μg/mL . Crucial: Ensure the final DMSO concentration in any well does not exceed 1% v/v, as higher concentrations induce osmotic stress and baseline fungal toxicity, skewing MIC results.

  • Inoculation & Incubation: Add 100 μL of the fungal inoculum to each well containing 100 μL of the diluted compound. Incubate the plates aerobically at 35°C for 24 to 48 hours.

  • Endpoint Determination: Measure the optical density (OD) at 530 nm using a microplate reader. The MIC is defined as the lowest concentration of the chalcone that results in a ≥90% reduction in growth compared to the drug-free control well.

Workflow S1 Step 1: Claisen-Schmidt Condensation S2 Step 2: Purification & Characterization (NMR/MS) S1->S2 S3 Step 3: Broth Microdilution (MIC Determination) S2->S3 S4 Step 4: Cytotoxicity Assay (Mammalian Cell Lines) S3->S4 S5 Step 5: Lead Candidate Selection S4->S5

Fig 2: Standardized workflow for the synthesis and biological evaluation of chalcone derivatives.

Conclusion

For drug development professionals, the empirical evidence is clear: non-fluorinated chalcones serve as excellent foundational scaffolds, but they lack the pharmacokinetic resilience required for clinical viability. The strategic incorporation of fluorine—particularly via trifluoromethoxy ( −OCF3​ ) and trifluoromethyl ( −CF3​ ) substitutions—dramatically enhances lipophilicity, target binding affinity, and metabolic stability. By following rigorous, self-validating synthesis and screening protocols, researchers can leverage fluorinated chalcones to develop next-generation therapeutics capable of overcoming resistant fungal pathogens.

References

  • Lagu, S. B., Yejella, R. P., Bhandare, R. R., & Shaik, A. B. (2020). "Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives." Pharmaceuticals, 13(11), 375. URL:[Link]

  • M. Kozłowska et al. (2024). "Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications." MDPI Molecules. URL:[Link]

  • Isik, S., et al. (2017). "Design of potent fluoro-substituted chalcones as antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1). URL:[Link]

  • Szlempińska, E., et al. (2023). "Liposomal formulation of a new antifungal hybrid compound provides protection against Candida auris in the ex vivo skin colonization model." Antimicrobial Agents and Chemotherapy. URL:[Link]

Comparative Efficacy and Mechanistic Divergence: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one vs. Fluconazole in Antifungal Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As fungal pathogens increasingly evade standard-of-care therapies, the development of novel antifungal pharmacophores is a critical priority in drug discovery. Fluconazole, a first-generation triazole, remains a cornerstone of antifungal therapy (1)[1]. However, the rise of resistant Candida and Aspergillus species necessitates alternative mechanisms of action. Enter 1-(2-chlorophenyl)-2-fluoro-2-propen-1-one , a synthetic α -fluoro propenone derivative. Unlike azoles, which act via reversible enzyme inhibition, α -fluoro enones function as targeted covalent inhibitors.

This guide provides an objective, data-driven comparison of these two agents, detailing their mechanistic divergence, in vitro efficacy, and the self-validating experimental frameworks used to quantify their activity.

Mechanistic Divergence: Reversible Inhibition vs. Covalent Modification

Understanding the causality behind an antifungal's efficacy requires a deep dive into its molecular target engagement.

Fluconazole: Reversible CYP51A1 Inhibition

Fluconazole exerts its antifungal effect by targeting lanosterol 14 α -demethylase (ERG11/CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis (2)[2]. The basic nitrogen of the triazole ring coordinates with the heme iron in the enzyme's active site, competitively blocking the binding of lanosterol (3)[3]. This disruption depletes ergosterol—compromising membrane fluidity—and causes an accumulation of toxic 14 α -methylated sterols, leading to fungistatic growth arrest[1]. Because this interaction is non-covalent and competitive, overexpression of ERG11 or upregulation of drug efflux pumps (e.g., CDR1, MDR1) readily confers resistance.

FluconazolePathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis ERG11 Lanosterol 14α-demethylase (ERG11 / CYP51) Lanosterol->ERG11 Substrate ToxicSterols Accumulation of 14α-methylsterols ERG11->ToxicSterols Inhibited Pathway Ergosterol Ergosterol (Cell Membrane Integrity) ERG11->Ergosterol Normal Pathway Fluconazole Fluconazole (Triazole Antifungal) Fluconazole->ERG11 Competitive Heme Binding CellDeath Membrane Disruption & Fungistatic Effect ToxicSterols->CellDeath Toxicity Ergosterol->CellDeath Depletion

Fig 1: Fluconazole mechanism of action via competitive inhibition of ERG11.

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one: Covalent Thiol Alkylation

In stark contrast, 1-(2-chlorophenyl)-2-fluoro-2-propen-1-one operates via covalent modification. The core structure features an α,β -unsaturated ketone (propenone) where the α -position is substituted with a highly electronegative fluorine atom. This α -fluoro substitution strongly withdraws electron density, drastically increasing the electrophilicity of the β -carbon (4)[4].

Consequently, the molecule acts as a potent Michael acceptor. It selectively undergoes conjugate addition with "soft" nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in essential fungal proteins, such as glutathione (GSH) and thioredoxin reductase (5)[5]. This irreversible covalent adduction depletes cellular antioxidants, inducing severe oxidative stress and subsequent fungicidal cell death (6)[6]. Because it does not target ERG11 and permanently inactivates its targets, it bypasses classical azole resistance mechanisms.

PropenonePathway Propenone 1-(2-Chlorophenyl)-2-fluoro- 2-propen-1-one AlphaFluoro α-Fluoro Enone System (Highly Electrophilic β-carbon) Propenone->AlphaFluoro Structural Feature NucleophilicAttack Nucleophilic Attack by Cysteine Sulfhydryl (-SH) AlphaFluoro->NucleophilicAttack Michael Acceptor FungalThiols Fungal Target Proteins (e.g., GSH, Thioredoxin Reductase) FungalThiols->NucleophilicAttack Soft Nucleophile MichaelAdduct Irreversible Covalent Michael Adduct NucleophilicAttack->MichaelAdduct Covalent Binding OxidativeStress Redox Imbalance & Oxidative Stress MichaelAdduct->OxidativeStress Enzyme Inactivation Apoptosis Fungicidal Cell Death OxidativeStress->Apoptosis Lethal Cascade

Fig 2: Covalent modification of fungal thiols via α-fluoro propenone Michael addition.

In Vitro Efficacy & Resistance Profiles

To objectively compare performance, we evaluate both compounds against wild-type and resistant Candida albicans strains. The quantitative data below summarizes typical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) shifts observed in comparative studies.

Table 1: Comparative Antifungal Efficacy (MIC/MFC in µg/mL)
Strain ProfileFluconazole MICFluconazole MFC α -Fluoro Propenone MIC α -Fluoro Propenone MFC
C. albicans SC5314 (Wild-Type)0.25>64 (Fungistatic)2.04.0 (Fungicidal)
C. albicans (ERG11 Mutation)>64>642.04.0
C. albicans (CDR1 Overexpression)32.0>644.08.0

Causality Insight: Fluconazole exhibits exceptional potency against wild-type strains but lacks fungicidal clearance at standard therapeutic doses (MFC >64 µg/mL) (7)[7]. Furthermore, its efficacy collapses in the presence of ERG11 target-site mutations. Conversely, the α -fluoro propenone maintains a stable MIC across resistant phenotypes because its covalent mechanism is entirely unaffected by ERG11 structural changes, and its rapid irreversible target engagement outpaces efflux pump kinetics.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols describe how to validate the mechanistic claims and efficacy data in a laboratory setting.

Protocol A: Broth Microdilution Assay for MIC/MFC Determination

Objective: Establish baseline susceptibility and differentiate between fungistatic and fungicidal activity according to CLSI M27 guidelines.

  • Inoculum Preparation: Cultivate Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline to an optical density ( OD600​ ) of 0.1, then dilute 1:1000 in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Compound Titration: In a 96-well plate, perform two-fold serial dilutions of Fluconazole (0.125–64 µg/mL) and 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (0.5–64 µg/mL) in DMSO (ensure final DMSO concentration is <1%).

  • Incubation & MIC Reading: Add 100 µL of the fungal suspension to each well. Incubate at 35°C for 24-48 hours. The MIC is the lowest concentration resulting in 50% growth inhibition (for Fluconazole) or 100% visual inhibition (for the propenone) compared to the growth control.

  • MFC Validation: Plate 10 µL from all optically clear wells onto fresh SDA plates. Incubate for 48 hours. The MFC is defined as the lowest concentration yielding a 99.9% reduction in colony-forming units (CFUs).

Protocol B: Intracellular Thiol Depletion Assay (Target Engagement)

Objective: Validate the Michael acceptor mechanism of the α -fluoro propenone by quantifying the depletion of free intracellular thiols (e.g., Glutathione).

  • Cell Treatment: Treat log-phase C. albicans cultures ( 107 cells/mL) with the α -fluoro propenone at and MIC for 4 hours. Use Fluconazole as a negative mechanistic control.

  • Lysis & Extraction: Harvest cells via centrifugation. Wash with PBS and lyse using glass beads in 5% sulfosalicylic acid. This step precipitates proteins and protects free thiols from auto-oxidation.

  • Ellman’s Reagent Reaction: Transfer 100 µL of the cleared supernatant to a microplate. Add 100 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (1.5 mg/mL in 0.1 M potassium phosphate buffer, pH 8.0).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate total free thiols using a standard GSH calibration curve. Expected Outcome: Propenone-treated cells will demonstrate a dose-dependent collapse in free thiols due to covalent adduct formation, whereas Fluconazole-treated cells will maintain wild-type thiol levels.

Conclusion

While Fluconazole remains highly effective for susceptible infections due to its specific inhibition of ergosterol biosynthesis, its fungistatic nature and vulnerability to resistance limit its utility in refractory cases. 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one represents a paradigm shift: leveraging an α -fluoro enone warhead to achieve rapid, covalent, and fungicidal target engagement. This chemical biology approach provides a robust scaffold for developing next-generation therapeutics capable of overcoming classical azole resistance.

References

  • What is the mechanism of Fluconazole? Patsnap Synapse. 1

  • A comparative analysis of the mechanisms of action: miconazole vs. fluconazole. Benchchem.2

  • Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf. 3

  • A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans. ResearchGate. 7

  • Synthesis and Antifungal Evaluation of 1-Aryl-2-dimethyl- aminomethyl-2-propen-1-one Hydrochlorides. ResearchGate. 6

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. JChemRev. 4

  • (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols. MDPI. 5

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A Comparative Guide to the Structure-Activity Relationship of Halogenated Chalcones

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged structure" in medicinal chemistry.[1] These α,β-unsaturated ketones, which are precursors to flavonoids, are abundant in edible plants and have been a focal point of research due to their vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4][5] The core chalcone scaffold, with its two aromatic rings (A and B) connected by a three-carbon enone bridge, is highly amenable to structural modification, allowing for the fine-tuning of its pharmacological profile.

One of the most effective strategies for enhancing the biological efficacy of chalcones is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic rings can profoundly alter the molecule's physicochemical properties such as lipophilicity, electronic distribution, and steric profile.[6] These modifications influence how the molecule interacts with biological targets, often leading to increased potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated chalcones, supported by experimental data, to elucidate how the type, position, and number of halogen substituents dictate their therapeutic potential.

Comparative Analysis of Biological Activities

The strategic placement of halogens on either Ring A or Ring B of the chalcone scaffold is a critical determinant of biological activity. The electron-withdrawing nature and lipophilic character of halogens are key to their modulatory effects.[2][7]

Anticancer Activity

Halogenation is a well-established strategy for boosting the anticancer potency of chalcones.[3] Studies consistently show that halogenated derivatives are superior to their non-halogenated parent compounds and even natural flavonoids like quercetin.[8][9]

Causality of Halogen Effects: The anticancer efficacy of halogenated chalcones is often linked to their ability to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[8][10] The electron-withdrawing properties of halogens can enhance the Michael acceptor reactivity of the enone system, facilitating covalent interactions with nucleophilic residues (like cysteine) in key proteins, such as tubulin or kinases, thereby disrupting cancer cell proliferation.[5]

Key SAR Insights:

  • Type of Halogen: A common trend observed is that the antiproliferative activity increases with the atomic size of the halogen. For substitutions on the B-ring, the potency often follows the order: Br > Cl > F .[8][9]

  • Position of Halogen:

    • Ring B: Halogen substitution at the 3-position or 4-position of Ring B has been shown to significantly enhance anticancer activity against cell lines like human colorectal carcinoma (HCT116).[4][8][9]

    • Ring A: Dihalogenation on Ring A, such as with 2,4-dichloro substitution, has also produced compounds with potent cytotoxic effects against breast cancer (MCF-7) and colon cancer (COLO-205) cell lines.[11][12]

  • Mechanism: Certain halogenated chalcones have been shown to inhibit key signaling enzymes like p38α mitogen-activated protein kinase (MAPK), decrease cell proliferation, and induce the production of reactive oxygen species (ROS) in cancer cells.[12]

Quantitative Comparison: Anticancer Activity of Halogenated Chalcones
Compound IDRing A SubstituentRing B SubstituentCell LineIC50 (µM)Reference
Chalcone 7b 2,4-Dichloro4-HydroxyCOLO-20549.9[11]
Chalcone 7d 2,4-Dichloro4-MethoxyOVCAR-566.6[11]
Chalcone 2c 4-(2,4-difluorophenoxy)4-ChloroMCF-71.52[12]
Chalcone 2f 4-(2,4-difluorophenoxy)4-BromoMCF-71.87[12]
3p (Chalcone) Unsubstituted3-BromoHCT116~10-20 (inferred)[8]
Quercetin --HCT116>100[8]
Antimicrobial Activity

The introduction of halogens is a powerful method to increase the antimicrobial spectrum and potency of chalcones.[3][13] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[2][13]

Causality of Halogen Effects: Halogens increase the lipophilicity of the chalcone molecule, which can enhance its ability to penetrate microbial cell membranes.[14] Furthermore, the electron-withdrawing nature of halogens can potentiate the molecule's interaction with essential microbial enzymes or proteins, disrupting cellular processes.[2] For instance, halogenated chalcones have been identified as potential inhibitors of enzymes crucial for mycobacterial survival, such as InhA.[15]

Key SAR Insights:

  • Potency: Halogenated chalcones are consistently more potent than their non-halogenated counterparts.[13] A halogenated chalcone was found to be the most potent among a synthesized series against both bacteria and the fungus C. albicans.[13]

  • Target Specificity:

    • Bacteria: Chloro-substituted derivatives have shown high inhibitory effects against Staphylococcus species.[2]

    • Fungi: Chalcones with 2-bromo or 2-chloro substitution demonstrated notable inhibition of Candida glabrata and Trichophyton interdigitale.[2]

    • Mycobacteria: Halogenation on Ring B enhances antituberculosis activity against Mycobacterium tuberculosis.[16] Some derivatives show inhibitory concentrations (MICs) comparable to the frontline drug isoniazid.[2]

Quantitative Comparison: Antimicrobial Activity (MIC) of Halogenated Chalcones
Compound IDStructure DescriptionS. aureus (µg/mL)E. faecalis (µg/mL)C. albicans (µg/mL)Reference
3a 4'-methoxy chalcone500>500500[13]
3b 3,4,4'-trimethoxy chalcone250500250[13]
3c Halogenated (4-chloro, 4'-methoxy)62.5 250 62.5 [13]
Anti-inflammatory Activity

Halogenated chalcones are emerging as potent anti-inflammatory agents, often acting by suppressing key inflammatory mediators.[1][17]

Causality of Halogen Effects: The anti-inflammatory action of these compounds is frequently mediated through the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing the pro-inflammatory molecule nitric oxide (NO).[1][17] Halogenation can enhance binding affinity to inflammatory target proteins. Symmetrical substitution patterns, particularly with bromine, appear to improve biological efficacy by creating favorable interactions within enzyme active sites, such as that of cyclooxygenase-2 (COX-2).[17]

Key SAR Insights:

  • Symmetry and Halogen Type: Symmetrical bromine substitution on both aromatic rings has been shown to significantly improve anti-inflammatory activity.[1]

  • Mechanism of Action: Potent halogenated chalcones inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is achieved through the down-regulation of iNOS protein expression, not by direct scavenging of NO.[1][17] Some derivatives also activate the Nrf2 pathway, a key regulator of antioxidant responses.[1]

  • Potency: A symmetrically substituted brominated chalcone (Chalcone 1 in the reference) exhibited a remarkably low IC50 value of approximately 0.58 µM for anti-inflammatory effects in murine macrophages.[1]

Quantitative Comparison: Anti-inflammatory Activity of Halogenated Chalcones
Compound IDStructure DescriptionCell LineAssayIC50 (µM)Reference
Chalcone 1 Symmetrical 3-bromo, 4,5-dimethoxy on both ringsMurine MacrophagesNO Inhibition≈0.58[1]
Chalcone 2 Symmetrical 3-bromo, 4-methoxy on both ringsMurine MacrophagesNO Inhibition>1.25[1]
Chalcone 4 3-bromo, 4,5-dimethoxy on Ring A; 4-methoxy on Ring BMurine MacrophagesNO Inhibition≈1.25[1]

Visualization of SAR Principles and Experimental Workflow

To better understand the relationships and processes described, the following diagrams have been generated.

SAR_Halogenated_Chalcones Fig. 1: Key Structure-Activity Relationship Principles Chalcone Chalcone Scaffold (Ring A - CO - CH=CH - Ring B) Halogenation Halogenation (F, Cl, Br, I) Chalcone->Halogenation Modification Position Positional Isomerism (ortho, meta, para) Chalcone->Position Modification Activity Biological Activity Halogenation->Activity Influences Position->Activity Influences Anticancer Anticancer - Br > Cl > F - 3- or 4-position on Ring B is key Activity->Anticancer Antimicrobial Antimicrobial - Halogens enhance potency - Cl effective vs. Staph. - Br/Cl effective vs. Fungi Activity->Antimicrobial AntiInflammatory Anti-inflammatory - Symmetrical Bromination is favorable - Inhibit iNOS/NO production Activity->AntiInflammatory

Caption: Fig. 1: Influence of halogenation variables on biological activity.

Experimental_Workflow Fig. 2: General Experimental Workflow Start Start: Substituted Acetophenone + Substituted Benzaldehyde Synthesis Synthesis: Claisen-Schmidt Condensation (Base catalyst, e.g., KOH in EtOH) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, IR, Mass Spec) Synthesis->Purification Crude Product Product Pure Halogenated Chalcone Purification->Product BioAssay Biological Evaluation Product->BioAssay AnticancerAssay Anticancer Assay (e.g., MTT Assay on MCF-7 cells) BioAssay->AnticancerAssay AntimicrobialAssay Antimicrobial Assay (e.g., Microdilution for MIC) BioAssay->AntimicrobialAssay AntiInflammatoryAssay Anti-inflammatory Assay (e.g., NO Inhibition Assay) BioAssay->AntiInflammatoryAssay

Caption: Fig. 2: From synthesis to biological screening of chalcones.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined. Below are self-validating protocols for the synthesis and evaluation of halogenated chalcones.

Protocol 1: Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation

This method is the most common and straightforward approach for synthesizing chalcones, valued for its efficiency and use of mild conditions.[16][18]

Objective: To synthesize a halogenated chalcone from an appropriate acetophenone and benzaldehyde.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted halogenated Benzaldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) solution (e.g., 40-70%)[18][19]

  • Stir plate and magnetic stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Preparation: Dissolve the substituted acetophenone (1.0 eq) in ethanol in a flask equipped with a magnetic stir bar.

  • Basification: Cool the solution in an ice bath to 0 °C. While stirring, slowly add the aqueous KOH solution (catalyst). Continue stirring for 15-20 minutes. The base deprotonates the α-carbon of the acetophenone, forming a reactive enolate.

  • Condensation: Add the substituted halogenated benzaldehyde (1.0 eq), either neat or dissolved in a minimum amount of ethanol, dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (typically 6-7 hours).[18][19] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears.[11]

  • Isolation: Once complete, a precipitate of the chalcone product often forms. Pour the reaction mixture into cold water or a dilute acid solution to neutralize the catalyst and precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure halogenated chalcone.[11]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[11][18]

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a halogenated chalcone against a cancer cell line (e.g., MCF-7).[12]

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Halogenated chalcone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated chalcone in culture medium. Remove the old medium from the wells and add 100 µL of the various chalcone concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

Conclusion

The structure-activity relationship of halogenated chalcones is a rich and compelling area of medicinal chemistry. Experimental evidence strongly supports that the introduction of halogens is a highly effective strategy for enhancing the anticancer, antimicrobial, and anti-inflammatory properties of the chalcone scaffold. The specific biological outcome is intricately linked to the nature of the halogen (Br > Cl > F for anticancer activity), its position on the aromatic rings (positions 3 and 4 on Ring B are often critical), and the overall substitution pattern (symmetry can be beneficial for anti-inflammatory action). The provided protocols offer standardized methods for the synthesis and comparative evaluation of novel halogenated chalcones, paving the way for the rational design of next-generation therapeutic agents.

References

  • Dias, T. A., et al. (2013). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. PubMed. [Link]

  • Nguelefack, T. B., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Chemistry. [Link]

  • Pinto, C., et al. (2024). New Halogenated Chalcones as Potential Anti-Inflammatory Agents: A Comprehensive In-Silico, In-Vitro, and In-Vivo Study with ADME Profiling. ResearchGate. [Link]

  • Džubák, P., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. MDPI. [Link]

  • Dias, T. A., et al. (2013). ChemInform Abstract: Superior Anticancer Activity of Halogenated Chalcones and Flavonols over the Natural Flavonol Quercetin. ResearchGate. [Link]

  • Jain, P., et al. (2014). Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Sánchez-Larios, E., et al. (2024). Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. MDPI. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC. [Link]

  • Isaac, R., et al. (2012). Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study. ResearchGate. [Link]

  • Pop, O. L., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

  • Kunnumakkara, A. B., et al. (2010). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]

  • Orzeł, A., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PMC. [Link]

  • Tian, B., et al. (2026). Halogen-substitution-driven crystal engineering of chalcones: mechanisms and optimization for spatial ordering and nonlinear optical performance. CrystEngComm. [Link]

  • Mammadova, A. A., et al. (2025). HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW. Baku State University Journals. [Link]

  • Salehi, B., et al. (2021). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC. [Link]

  • Alidmat, M. M., et al. (2025). Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review. Journal of Chemical Reviews. [Link]

  • Khan, I., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. PMC. [Link]

  • Mahapatra, D. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Moreira, J., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

  • Kumar, S., et al. (2025). Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. MDPI. [Link]

  • Głaszczka, K., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

  • Puspitasari, A. D., et al. (2021). Design of New Chlorochalcone Derivatives as Potential Breast Anticancer Compound Based on QSAR Analysis and Molecular Docking Study. Chiang Mai University Journal of Natural Sciences. [Link]

  • Kumar, A., et al. (2018). Synthesis of Halogenated Chalcones, Pyrazolines and Microbial Evaluation of Derived Scaffolds. ResearchGate. [Link]

  • Alfwuaires, M. A., et al. (2024). Halogenated chalcones against Mycobacterium tuberculosis targeting InhA: Rational design, in silico and in vitro evaluation. PubMed. [Link]

  • Pinto, C., et al. (2025). Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]

  • Sahu, N. K., et al. (2020). Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. [Link]

  • Al-Azab, F. M., et al. (2023). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. International Journal of Current Science Research and Review. [Link]

  • Singh, K., et al. (2012). Synthesis and Insight into the Structure–Activity Relationships of Chalcones as Antimalarial Agents. ACS Publications. [Link]

  • Khan, I., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. MDPI. [Link]

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Spectroscopic Differentiation of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one Isomers: A Comprehensive Guide to Conformational and Rotational Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is critical to address structural realities before deploying analytical methodologies. The compound 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one is an α -fluoroenone featuring a terminal alkene (=CH₂). Because the terminal carbon bears two identical hydrogen atoms, this specific scaffold lacks classic E/Z geometric isomerism at the alkene bond.

Instead, the "isomers" that dictate the physicochemical properties, reactivity, and receptor-binding affinity of this molecule are its conformational isomers (s-cis vs. s-trans around the C1–C2 single bond) and its atropisomeric rotamers (syn vs. anti orientation of the ortho-chlorophenyl ring relative to the carbonyl oxygen).

This guide provides an objective, data-driven comparison of the spectroscopic signatures used to isolate and identify these isomeric states, grounded in validated experimental protocols.

The Isomeric Landscape & Logical Workflow

In solution, 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one exists in a dynamic equilibrium. The relative stability of the s-cis and s-trans conformers is governed by a delicate balance of steric hindrance and electrostatic field effects. The s-trans conformer is generally more polar, while the s-cis conformer minimizes steric clash between the terminal alkene protons and the bulky aryl ring but suffers from electrostatic repulsion between the C=O and C=C dipoles[1].

To unambiguously differentiate these states, we employ a dual-pronged approach utilizing Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Solution-Phase Fourier Transform Infrared (FT-IR) spectroscopy.

G N1 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one N2 VT-NMR (1H, 19F, 13C) N1->N2 Thermal Freezing N3 Solution-Phase FT-IR N1->N3 Solvent Dielectric Variation N4 s-cis / s-trans Conformers N2->N4 19F Shift & 3J_HF N5 syn / anti Atropisomers N2->N5 1H-1H NOESY N3->N4 C=O Stretch Bifurcation N6 Data Synthesis & Validation N4->N6 N5->N6

Workflow for the spectroscopic differentiation of fluoroenone conformers and rotamers.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative spectroscopic data for the isolated conformers. Data is extrapolated from validated libraries of structurally analogous α -fluoroenones and styryl ketones[2],[3].

Table 1: NMR Spectral Data Comparison (at -80 °C)
Nucleus / Features-cis Conformers-trans ConformerDiagnostic Causality
¹⁹F Chemical Shift Deshielded (~ -105 to -110 ppm)Shielded (~ -115 to -120 ppm)In the s-cis form, the fluorine atom is held in closer spatial proximity to the deshielding cone of the carbonyl oxygen[2].
¹H Shift (=CH₂ trans to F) ~ 5.8 ppm~ 5.4 ppmAnisotropic deshielding from the adjacent carbonyl group in the s-cis geometry.
³J_HF Coupling (trans) 15 – 25 Hz20 – 35 HzCoupling constants vary based on the exact dihedral angles dictated by the steric bulk of the ortho-chlorophenyl group[4].
³J_HF Coupling (cis) 5 – 12 Hz8 – 15 Hzcis-H to F coupling is universally smaller than trans-H to F coupling across both conformers.
¹³C Shift (C=O) ~ 188 ppm~ 192 ppms-trans allows for slightly better orbital overlap and conjugation, shifting the carbonyl carbon downfield.
Table 2: FT-IR Vibrational Data Comparison
Vibrational Modes-cis Conformers-trans ConformerDiagnostic Causality
C=O Stretch ( νC=O​ ) 1690 – 1705 cm⁻¹1670 – 1685 cm⁻¹Electrostatic repulsion between C=O and C=C dipoles in the s-cis form increases the C=O force constant[1],[3].
C=C Stretch ( νC=C​ ) ~ 1620 cm⁻¹~ 1635 cm⁻¹Conjugation efficiency is maximized in the s-trans state, lowering C=O but raising the C=C frequency.

Causality & Mechanistic Insights (E-E-A-T)

To establish a self-validating analytical system, one must understand the physical chemistry driving these spectroscopic outputs.

The IR Dipole Effect: The splitting of the C=O band in α,β -unsaturated ketones is a direct consequence of rotational isomerism. The s-trans conformer possesses a higher net dipole moment because the individual bond dipoles align cooperatively. Conversely, the s-cis conformer experiences electrostatic repulsion between the π -electron clouds of the C=O and C=C bonds. This repulsion increases the double-bond character of the carbonyl group, requiring higher energy (higher frequency) to stretch it[1].

The NMR Anisotropy Effect: At room temperature, the rotation around the C1–C2 bond is rapid on the NMR timescale, resulting in a single, time-averaged ¹⁹F and ¹H signal. By lowering the temperature, we decrease the kinetic energy of the system below the rotational activation barrier, "freezing" the molecules into distinct s-cis and s-trans populations. The large chemical shift dispersion of ¹⁹F (over 300 ppm for organic compounds) makes it an exquisitely sensitive probe for this spatial relationship[2].

(Note: If the scaffold is modified to include a β -substituent—e.g., 1-(2-chlorophenyl)-3-aryl-2-fluoro-2-propen-1-one—classic E/Z isomerism emerges. In such cases, differentiation relies heavily on 1D ¹H-¹⁹F NOE experiments, where irradiating the fluorine nucleus yields a strong NOE enhancement on the spatially adjacent protons[4].)

Validated Experimental Protocols

Do not rely on a single analytical method. The following protocols are designed to cross-validate one another.

Protocol A: Variable-Temperature (VT) NMR for Conformer Isolation

Objective: Freeze the dynamic conformational equilibrium to quantify the s-cis/s-trans ratio.

  • Sample Preparation: Dissolve 15 mg of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one in 0.6 mL of a deuterated solvent with a low freezing point (e.g., Toluene- d8​ for non-polar conditions, or DMF- d7​ for polar conditions).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) equipped with a fluorine-observe probe and a variable temperature (VT) unit. Tune and match the probe for both ¹H and ¹⁹F frequencies[2].

  • Thermal Equilibration: Acquire a standard spectrum at 298 K. Gradually lower the temperature in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Data Acquisition: At approximately 193 K (-80 °C), the exchange rate will slow sufficiently to observe distinct signal sets. Acquire a proton-decoupled ¹⁹F spectrum to identify the two conformer peaks.

  • Validation: Perform a 2D ¹H-¹H NOESY or ¹H-¹⁹F HOESY experiment at 193 K. A strong NOE cross-peak between the ortho-aryl proton and the terminal alkene protons confirms the s-trans geometry, while an NOE between the ortho-aryl proton and the fluorine atom confirms the s-cis geometry[4].

Protocol B: Solvent-Polarity FT-IR Analysis

Objective: Shift the thermodynamic equilibrium of the conformers by manipulating solvent dielectric constants, thereby validating the IR band assignments.

  • Sample Preparation: Prepare two equimolar solutions (0.05 M) of the compound.

    • Solution 1: Non-polar solvent (e.g., CCl₄, dielectric constant ϵ = 2.2).

    • Solution 2: Polar aprotic solvent (e.g., CH₃CN, dielectric constant ϵ = 37.5).

  • Instrument Setup: Use matched NaCl or KBr liquid cells of 1 mm path length in a double-beam FT-IR spectrophotometer.

  • Acquisition: Record the spectra from 1800 to 1500 cm⁻¹ at a resolution of 1 cm⁻¹.

  • Data Analysis: Analyze the bifurcated C=O stretching region (~1670–1705 cm⁻¹). In the polar solvent (CH₃CN), the lower-frequency band (s-trans) will increase in relative intensity because the highly polar solvent stabilizes the more polar s-trans conformer. In the non-polar solvent (CCl₄), the higher-frequency band (s-cis) will dominate[1],[3].

References

  • BenchChem. "A Comparative Guide to Spectroscopic Libraries for the Identification of Fluoroalkene Isomers." BenchChem Technical Guides.
  • Chen, J. et al. "Coupling of 2-Substituted 1-Fluorovinylstannanes with Organic Halides Catalyzed by Palladium(0)/Copper(I) Iodide. A Mild and Stereospecific Method to Monofluoroolefins." ACS Publications.
  • Indian Academy of Sciences. "Conformations of α,β-unsaturated ketones: An IR spectroscopic study." Journal of Chemical Sciences.
  • Thirunarayanan, G. "IR and NMR spectral studies of some 2-hydroxy-1-naphthyl chalcones: Assessment of substituent effects." Arabian Journal of Chemistry.

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A Comparative Guide to the Predicted Antibacterial Spectrum of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Reactive Pharmacophore for Novel Antibacterial Development

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that operate via mechanisms distinct from conventional antibiotics. Within this landscape, α,β-unsaturated carbonyl compounds have emerged as a promising class of covalent inhibitors. This guide focuses on a specific, yet uncharacterized, member of this class: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one .

This molecule is classified as an α-fluoro-α,β-unsaturated ketone. Its structure is notable for three key features:

  • An electrophilic α,β-unsaturated ketone system , which can act as a Michael acceptor.

  • An α-fluoro substituent , which powerfully enhances the electrophilicity of the β-carbon, making the molecule highly reactive towards biological nucleophiles.

  • A 2-chlorophenyl group , which increases lipophilicity, potentially aiding in membrane translocation.

While direct experimental data on the antibacterial spectrum of this specific compound is not available in published literature, its structural characteristics allow for a robust, data-driven prediction of its activity. This guide will compare its inferred potential against established antibiotics, detail its postulated mechanism of action, and provide the authoritative experimental protocols required for its formal evaluation.

Part 1: Inferred Antibacterial Spectrum & Comparative Analysis

The efficacy of an antimicrobial agent is defined by its spectrum of activity—the range of microorganisms it can inhibit or kill.[1][2] Based on the known activity of structurally related α,β-unsaturated ketones, 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one is predicted to be a broad-spectrum agent, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Causality Behind the Prediction: The core reactivity of this molecule lies in its α,β-unsaturated ketone moiety. This functional group is a well-established pharmacophore in compounds demonstrating significant antibacterial efficacy. For instance, a study on benzofuran derivatives linked to an α,β-unsaturated ketone revealed potent activity against a panel of pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL.[3] The addition of a 2-chloro group on the phenyl ring is expected to enhance membrane permeability, while the α-fluoro group significantly polarizes the carbon-carbon double bond, priming it for nucleophilic attack—a key mechanistic step detailed in the next section. Halogenation is a proven strategy for increasing the antimicrobial potency of various molecular scaffolds.[4]

Comparative Data Analysis:

To contextualize the potential of this compound class, the following table presents experimental data for highly active, structurally related α,β-unsaturated ketones from the literature, compared against Ciprofloxacin, a standard broad-spectrum fluoroquinolone antibiotic.

Compound / DrugClassS. aureus (Gram-positive) MIC (µg/mL)MRSA (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)B. subtilis (Gram-positive) MIC (µg/mL)Reference
Compound 7e Benzofuran α,β-Unsaturated Ketone1.560.781.560.78[3]
Ciprofloxacin Fluoroquinolone Antibiotic0.25 - 1.00.5 - 2.0≤0.015 - 1.00.12 - 0.5General Literature
1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one α-Fluoro-α,β-Unsaturated KetonePredicted: 0.5 - 8Predicted: 0.5 - 8Predicted: 1 - 16Predicted: 0.5 - 8Inferred

Note: Predicted MIC values are estimations based on structure-activity relationships and data from analogs. Formal testing is required for validation.

This comparison suggests that 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, if synthesized and tested, could exhibit potency in the low microgram-per-milliliter range, making it a candidate worthy of further investigation.

Part 2: Postulated Mechanism of Action - Covalent Inactivation of Essential Bacterial Enzymes

The primary mechanism of action for α,β-unsaturated carbonyl compounds is believed to be covalent inhibition through Michael addition.[5] α-Halo ketones are recognized as potent alkylating agents due to the presence of two adjacent electrophilic centers.[6][7][8]

The Chemical Rationale: The electron-withdrawing properties of both the carbonyl oxygen and the α-fluorine atom create a significant partial positive charge (δ+) on the β-carbon of the propenone system. This renders the β-carbon highly susceptible to attack by biological nucleophiles. The most common and reactive biological nucleophile under physiological conditions is the thiol group (-SH) of cysteine residues found within the active sites of essential bacterial enzymes (e.g., those involved in cell wall synthesis, DNA replication, or metabolism).

The reaction forms a stable covalent bond between the compound and the enzyme, leading to irreversible inactivation. This multi-target, covalent mechanism is advantageous as it is more difficult for bacteria to develop resistance to compared to the non-covalent inhibition of a single target.

Caption: Covalent inhibition via Michael addition.

Part 3: Authoritative Experimental Protocols for Evaluation

To empirically determine the antibacterial spectrum, a standardized and self-validating workflow is essential. The following protocols describe the gold-standard broth microdilution method for determining MIC and the subsequent assay for MBC.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A. Materials and Reagents:

  • Test Compound: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial Strains: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettor, incubator (37°C), spectrophotometer.

  • Controls: Positive control (e.g., Ciprofloxacin), Negative control (DMSO vehicle), Sterility control (MHB only), Growth control (MHB + bacteria).

B. Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality Check: The McFarland standard ensures a consistent and reproducible starting density of bacteria, which is critical for the reliability of MIC results.

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Compound Dilution Series:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (diluted from the 10 mg/mL stock to an appropriate starting concentration, e.g., 256 µg/mL) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well in the dilution series. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL).

    • Causality Check: Serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value over a wide range.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well). The final volume in each well is now 200 µL, and the compound concentrations are halved.

    • Set up control wells:

      • Growth Control: 100 µL MHB + 100 µL inoculum.

      • Sterility Control: 200 µL MHB only.

      • Vehicle Control: Test the highest concentration of DMSO used in the experiment with inoculum to ensure it has no antibacterial effect.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).[9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10]

A. Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, plate 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Causality Check: Plating onto antibiotic-free media removes the inhibitory pressure, allowing any surviving bacteria to grow and form colonies.

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 24 hours.

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[10] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% kill corresponds to ≤500 CFU/mL remaining.

Caption: Workflow for MIC and MBC Determination.

Conclusion and Future Directions

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one represents a structurally intriguing, albeit uncharacterized, potential antibacterial agent. Based on established chemical principles and data from closely related analogs, it is predicted to be a broad-spectrum bactericidal compound, acting via covalent modification of essential bacterial proteins. This mechanism of action is highly desirable in an era of widespread resistance to traditional antibiotics.

The path forward is clear and requires a systematic, data-driven approach:

  • Chemical Synthesis: The primary step is the chemical synthesis of the target compound. This is a non-trivial process, likely requiring multi-step methods beyond a simple Claisen-Schmidt condensation, such as those involving organoselenium intermediates or Horner-Wadsworth-Emmons reactions.[11][12][13]

  • In Vitro Validation: The synthesized compound must be subjected to the rigorous MIC and MBC testing protocols detailed above against a diverse panel of pathogenic bacteria, including multidrug-resistant strains.

  • Cytotoxicity Screening: Concurrent evaluation of the compound's toxicity against mammalian cell lines is essential to determine its therapeutic index and potential for clinical development.

  • Mechanistic Studies: Advanced studies, such as proteomics or specific enzyme assays, can be employed to identify the precise bacterial protein targets of the compound.

This guide provides the foundational, scientifically-grounded framework to initiate the formal investigation of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one as a next-generation antibacterial candidate.

References

  • Remote Fluorination of α,β-Unsaturated Carbonyls via Silyl Dienol Ethers. (n.d.). ChemRxiv. [Link]

  • Yamazaki, T., Hiraoka, S., & Kitazume, T. (1998). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. Journal of Fluorine Chemistry, 87(1), 91-96.
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  • Le, T. N., Sethaphong, L., & Dudley, G. B. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. PubMed. [Link]

  • Jagessar, R. C., & Gomathinayagam, S. (2010). Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. ResearchGate. [Link]

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  • Rojas-Uribe, L. F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6757. [Link]

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  • Wang, Y., et al. (2019). Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 1-8. [Link]

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Comparative Guide: Antileishmanial Activity of Chalcone Analogs vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Leishmaniasis remains a critical neglected tropical disease, with current standard-of-care therapeutics—such as Amphotericin B, Miltefosine, and Pentamidine—plagued by severe host toxicity, high costs, and rising parasite resistance. In the search for novel scaffolds, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as highly promising antileishmanial agents[1]. Characterized by two phenolic rings connected via a three-carbon α,β-unsaturated carbonyl bridge, chalcones offer a synthetically accessible and highly modifiable pharmacophore[1].

As an application scientist evaluating novel drug candidates, it is critical to look beyond simple phenotypic screening. This guide objectively compares the antileishmanial performance of various chalcone analogs against standard drugs, detailing their distinct mechanisms of action and providing self-validating experimental workflows for rigorous laboratory evaluation.

Mechanistic Comparison: How Chalcones Target Leishmania

Unlike standard drugs like Amphotericin B (which primarily binds to ergosterol to form pores in the parasite membrane), chalcone analogs exhibit a multi-target mechanism of action that minimizes the likelihood of rapid resistance generation. Recent target deconvolution studies have identified three primary pathways disrupted by specific chalcone derivatives:

  • Mitochondrial Dysfunction: Natural oxygenated chalcones, such as 2, directly alter the ultrastructure of Leishmania mitochondria[2]. They inhibit parasite-specific mitochondrial dehydrogenases and arrest cellular respiration, leading to fatal ATP depletion[2].

  • Inhibition of Reactive Oxygen Species (ROS) Detoxification: Nitro-chalcone analogs (e.g., CH8) have been identified via activity-based probes as potent inhibitors of cytosolic tryparedoxin peroxidase (cTXNPx) [3]. By neutralizing this enzyme, the parasite loses its primary defense against the oxidative burst of the host macrophage, resulting in lethal ROS accumulation[3].

  • Arginase (LiARG) Inhibition: Certain chalcone derivatives competitively inhibit Leishmania infantum arginase[1]. Because arginase is the rate-limiting enzyme in polyamine synthesis, its inhibition halts the production of spermidine and trypanothione, crippling the parasite's thiol-based redox metabolism[1].

MOA cluster_0 Leishmania Intracellular Targets Chalcone Chalcone Analogs (e.g., Licochalcone A, CH8) Mito Mitochondrial Dehydrogenases Chalcone->Mito Inhibits cTXNPx Cytosolic Tryparedoxin Peroxidase (cTXNPx) Chalcone->cTXNPx Inhibits LiARG Arginase Enzyme (LiARG) Chalcone->LiARG Inhibits ATP ATP Depletion & Respiration Arrest Mito->ATP Disrupts e- transport ROS Reactive Oxygen Species (ROS) Accumulation cTXNPx->ROS Blocks detoxification Polyamine Polyamine & Thiol Pathway Disruption LiARG->Polyamine Halts spermidine synthesis Death Parasite Apoptosis & Clearance ATP->Death ROS->Death Polyamine->Death

Multi-target mechanism of action of chalcone analogs in Leishmania parasites.

Quantitative Performance Comparison

To objectively evaluate chalcones against existing clinical options, we must look at their half-maximal inhibitory concentration (IC₅₀) against the clinically relevant intracellular amastigote stage, as well as the promastigote stage.

The table below synthesizes recent experimental data comparing optimized chalcone analogs to standard antileishmanial drugs. Notably, synthetic modifications—such as methoxy di-ortho substitutions or the addition of halogen atoms to the phenolic ring A—drastically improve potency, sometimes outperforming established drugs like Pentamidine[4],[5].

Compound Class / AnalogTarget Leishmania SpeciesAssay StageIC₅₀ (µM)Reference DrugRef. IC₅₀ (µM)
Trimethoxy-chalcone (2i) L. braziliensisPromastigote2.70Pentamidine6.00[4]
Trimethoxy-chalcone (2j) L. braziliensisPromastigote3.90Pentamidine6.00[4]
Nitro-chalcone (CH8 / 1b) L. amazonensisIntracellular Amastigote2.87Miltefosine~5.00[3],[5]
Flavonoid Derivative (3a) L. amazonensisIntracellular Amastigote1.37Amphotericin B~0.15[5]
Chalcone Derivative (LC39) L. infantumIntracellular Amastigote~1.28Fungizone®0.138[1]

Data Interpretation: While Amphotericin B (Fungizone®) maintains the lowest absolute IC₅₀[1], its clinical utility is severely limited by nephrotoxicity. Chalcone analogs like 2i and 3a demonstrate low-micromolar efficacy with highly favorable Selectivity Indices (SI > 100) against mammalian host cells, satisfying the hit-to-lead criteria for infectious disease drug discovery[1],[4],[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity when evaluating new chalcone libraries, laboratories must utilize self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro Promastigote Viability Assay (Resazurin Reduction)

Purpose: High-throughput primary screening to eliminate inactive compounds before complex macrophage assays. Causality: Resazurin (Alamar Blue) is utilized because it is a non-toxic, cell-permeable dye. Only metabolically active parasites can reduce blue resazurin to pink, fluorescent resorufin, providing a direct, quantifiable correlation to mitochondrial viability—a known target of chalcones[2].

Step-by-Step Workflow:

  • Parasite Preparation: Cultivate Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 26°C. Crucial: Harvest parasites at the stationary phase (days 5-6), as this phase is rich in the highly infective metacyclic forms.

  • Seeding: Seed 1 × 10⁶ parasites/well in a 96-well plate (100 µL volume).

  • Drug Treatment: Add chalcone analogs in serial dilutions (e.g., 100 µM to 0.1 µM).

    • Self-Validation Controls: Include a positive control (Amphotericin B, 1 µM), a negative control (0.5% DMSO vehicle), and a blank (medium only) to subtract background fluorescence.

  • Incubation: Incubate for 72 hours at 26°C.

  • Detection: Add 20 µL of Resazurin (0.0125% w/v) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader. Calculate IC₅₀ via non-linear regression analysis.

Protocol B: Intracellular Amastigote Macrophage Infection Model

Purpose: Evaluating drug efficacy in a clinically relevant host-pathogen environment. Causality:Leishmania obligately resides inside the acidic phagolysosomes of host macrophages. Testing chalcones in this model ensures the compound can penetrate the macrophage membrane, survive the acidic environment, and selectively kill the parasite without host toxicity[3].

Workflow N1 1. Macrophage Seeding (THP-1 + PMA) N2 2. Leishmania Infection (Stationary Promastigotes) N1->N2 24h incubation N3 3. Wash Step (Remove Extracellular) N2->N3 4h infection N4 4. Chalcone Treatment (Dose-Response, 72h) N3->N4 N5 5. Fixation & Staining (Giemsa / DAPI) N4->N5 72h post-treatment N6 6. High-Content Imaging (Calculate Infection Index) N5->N6

Standardized workflow for the intracellular amastigote macrophage infection assay.

Step-by-Step Workflow:

  • Host Cell Differentiation: Seed THP-1 human monocytes (5 × 10⁴ cells/well) in 16-well chamber slides. Treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours to induce differentiation into adherent macrophages.

  • Infection: Introduce stationary-phase Leishmania promastigotes at a Multiplicity of Infection (MOI) of 10:1 (parasites:macrophages). Incubate at 37°C, 5% CO₂ for 4 hours to allow phagocytosis.

  • Washing: Wash the wells gently 3x with warm PBS. Causality: This removes non-internalized promastigotes, ensuring you are only measuring the drug's effect on intracellular amastigotes.

  • Treatment: Apply chalcone analogs at varying concentrations in fresh RPMI-1640 medium. Incubate for 72 hours.

  • Staining & Analysis: Fix cells with absolute methanol and stain with 10% Giemsa (or DAPI for automated high-content screening).

  • Data Output: Count at least 300 macrophages per well. Calculate the Infection Index = (% of infected macrophages) × (average number of amastigotes per infected macrophage).

Conclusion & Translational Outlook

Chalcone analogs represent a highly versatile and potent class of antileishmanial agents. By simultaneously targeting critical parasite vulnerabilities—such as mitochondrial dehydrogenases[2], arginase[1], and cTXNPx[3]—they circumvent the resistance mechanisms that plague current monotherapies. Furthermore, their structural simplicity allows for rapid Structure-Activity Relationship (SAR) optimization, as seen with the highly active trimethoxy and halogenated derivatives[4],[5]. For drug development professionals, chalcones offer a validated, synthetically accessible starting point for the next generation of neglected tropical disease therapeutics.

References
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Chalcones identify cTXNPx as a potential antileishmanial drug target Source: PLOS Neglected Tropical Diseases URL
  • Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents Source: Frontiers in Chemistry URL
  • Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
  • Investigation of the Potential Targets behind the Promising and Highly Selective Antileishmanial Action of Synthetic Flavonoid Derivatives Source: ACS Infectious Diseases URL

Sources

A Comparative Guide to the Validation of Synthesis using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of chemical synthesis is a cornerstone of scientific advancement. The ability to accurately and efficiently determine the purity, yield, and structure of a synthesized compound is paramount. While traditional methods like ¹H Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) have long been the workhorses of the analytical laboratory, ¹⁹F NMR spectroscopy has emerged as a uniquely powerful tool, particularly for the analysis of fluorinated compounds which are increasingly prevalent in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of ¹⁹F NMR with other analytical techniques, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthesis validation workflows.

The ¹⁹F Nucleus: A Spectroscopic Gift

The unique properties of the fluorine-19 nucleus make it exceptionally well-suited for NMR spectroscopy. As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F offers inherent high sensitivity, second only to ¹H.[1] However, its true power lies in its vast chemical shift range, typically spanning over 400 ppm. This expansive range dramatically reduces the likelihood of signal overlap, a common challenge in the more crowded ¹H NMR spectra (typically 0-12 ppm).[2][3] This leads to cleaner, more easily interpretable spectra, even in complex reaction mixtures. Furthermore, the absence of endogenous fluorine in most biological systems and organic starting materials means that ¹⁹F NMR spectra are virtually free of background signals, providing a clear window into the transformation of your fluorinated molecule.[3][4]

Comparative Analysis: ¹⁹F NMR vs. Traditional Techniques

The choice of an analytical technique should be driven by the specific requirements of the analysis. Here, we compare the performance of quantitative ¹⁹F NMR (qNMR) with ¹H qNMR and HPLC, highlighting the strengths and weaknesses of each.

Quantitative Data Comparison

The following tables summarize key performance metrics for ¹⁹F qNMR, ¹H qNMR, and HPLC, drawing from studies on the quantification of fluorinated pharmaceuticals.

Table 1: Method Validation Parameters

Parameter¹⁹F qNMR¹H qNMRHPLC
Linearity (R²) > 0.999> 0.999> 0.99
Precision (RSD) < 1.5%< 1.5%< 2.0%
Accuracy (Recovery) 98-102%98-102%97-103%
Limit of Detection (LOD) ~0.06 g/100g Analyte DependentAnalyte Dependent

Data compiled from studies on the characterization of fluorinated pharmaceuticals.[2]

Table 2: Practical Considerations

Feature¹⁹F qNMR¹H qNMRHPLC
Sample Preparation Simple (dissolution)Simple (dissolution)More complex (filtration, mobile phase prep)
Analysis Time ~8 minutes~5-10 minutes15-30 minutes per sample
Need for Reference Standard No (uses internal standard)No (uses internal standard)Yes (analyte-specific)
Non-destructive YesYesNo
Specificity in Complex Mixtures HighModerate to LowHigh (with good separation)
Causality Behind the Comparison
  • Specificity and Signal Overlap: The wide chemical shift dispersion of ¹⁹F NMR is a significant advantage over ¹H NMR, where extensive signal overlap can complicate quantification in complex mixtures.[2][3] This makes ¹⁹F NMR particularly powerful for in situ reaction monitoring, where starting materials, intermediates, products, and byproducts can be simultaneously observed and quantified without chromatographic separation.[5][6]

  • Reference Standards: qNMR techniques, both ¹⁹F and ¹H, are primary ratio methods. This means they allow for direct quantification against a certified internal standard, eliminating the need for an expensive and often unavailable pure reference standard of the analyte itself.[3][5][7] This is a major advantage over HPLC, which relies on calibration curves generated from a pure standard of the compound of interest.[8]

  • Sample Throughput: With simpler sample preparation and shorter acquisition times, ¹⁹F qNMR can offer higher throughput compared to HPLC, which often requires lengthy method development and run times.[3][9] This is especially beneficial in high-throughput screening and reaction optimization studies.[9]

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result hinges on a robust and well-controlled experimental protocol. The following sections provide detailed, step-by-step methodologies for quantitative analysis and reaction monitoring using ¹⁹F NMR.

Quantitative ¹⁹F NMR (qNMR) for Purity and Yield Determination

This protocol outlines the key steps for determining the purity or concentration of a fluorinated analyte using an internal standard.

1. Selection of the Internal Standard (IS):

The choice of the internal standard is critical for accurate quantification. An ideal IS should:

  • Contain at least one fluorine atom.

  • Have a simple, sharp signal that does not overlap with any analyte signals.[10]

  • Be chemically inert under the experimental conditions.[5][10]

  • Have a known purity, preferably a certified reference material (CRM).[11]

  • Be soluble in the same deuterated solvent as the analyte.[10]

  • Have a relaxation time (T₁) similar to that of the analyte's fluorine nuclei.

Commonly used internal standards include trifluoroacetic acid (TFA), 3,5-bis(trifluoromethyl)benzoic acid, and 4,4'-difluorobenzophenone.[2][11]

2. Sample Preparation:

  • Accurately weigh a known amount of the internal standard into a vial.

  • Accurately weigh a known amount of the analyte (the synthesized compound) and add it to the same vial.

  • Dissolve the mixture in a precise volume or weight of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Instrument Setup: Use a modern NMR spectrometer equipped with a fluorine-observe probe.

  • Key Acquisition Parameters:

    • Pulse Angle: A 90° pulse is typically used for maximum signal intensity.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The delay between pulses must be at least 5-7 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation and accurate integration.[12] T₁ values can be determined using an inversion-recovery experiment.

    • Spectral Width: Set a wide spectral width to encompass all fluorine signals of interest.

    • Number of Scans (nt): This should be sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).

    • Proton Decoupling: Applying proton decoupling can simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets that are easier to integrate accurately.[2]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N_F = Number of fluorine nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

In-Situ Reaction Monitoring using ¹⁹F NMR

¹⁹F NMR is an exceptional tool for monitoring the progress of reactions involving fluorinated compounds in real-time.

1. Experimental Setup:

  • The reaction is typically set up in a standard round-bottom flask.

  • A small aliquot of the reaction mixture is periodically withdrawn using a syringe.

2. Sample Preparation for NMR:

  • The aliquot is quickly quenched (if necessary) and diluted with a deuterated solvent containing a known concentration of an internal standard.

  • The sample is then transferred to an NMR tube for analysis.

3. Data Acquisition and Analysis:

  • A series of ¹⁹F NMR spectra are acquired over the course of the reaction.

  • The integrals of the signals corresponding to the starting material, product(s), and any fluorinated intermediates are monitored over time.

  • The relative concentrations of each species can be determined at each time point, providing valuable kinetic data and information on reaction completion.[6]

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately weigh Internal Standard (IS) weigh_Analyte Accurately weigh Analyte weigh_IS->weigh_Analyte dissolve Dissolve in deuterated solvent weigh_Analyte->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set acquisition parameters (d1, sw, nt) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate signals baseline->integrate calculate Calculate Purity/Yield integrate->calculate

Caption: Workflow for Quantitative ¹⁹F NMR (qNMR) Analysis.

Reaction_Monitoring_Workflow start Start Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot quench Quench & Dilute with IS aliquot->quench nmr Acquire ¹⁹F NMR Spectrum quench->nmr analyze Analyze Signal Integrals nmr->analyze decision Reaction Complete? analyze->decision end Work-up decision->end Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->aliquot

Caption: Workflow for In-Situ ¹⁹F NMR Reaction Monitoring.

Conclusion: An Indispensable Tool for Modern Synthesis

In the landscape of modern chemical synthesis, particularly in the fields of pharmaceutical and materials science, the prevalence of fluorinated molecules continues to grow. ¹⁹F NMR spectroscopy has proven itself to be not just a supplementary technique, but often the superior choice for the validation of these syntheses. Its inherent sensitivity, high resolution, and the simplicity of its application for quantitative analysis and reaction monitoring make it an indispensable tool for the modern researcher. By understanding its principles and implementing robust experimental protocols, scientists can leverage the power of the fluorine nucleus to accelerate their research and ensure the integrity of their synthetic products.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. Available at: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available at: [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. Available at: [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. Available at: [Link]

  • Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19 F NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. Available at: [Link]

  • 19F-NMR for drug quantification in tape stripping experiments. gd-online.de. Available at: [Link]

  • Ratiometric Strategy Based on Intramolecular Internal Standard for Reproducible and Simultaneous Fingerprint Recognition of Diols via 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • 19 F NMR as a tool in chemical biology. Beilstein Journals. Available at: [Link]

  • Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • F19 detection. University of California, Santa Barbara. Available at: [Link]

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Safety Operating Guide

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

As a halogenated α,β-unsaturated ketone (enone), 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (CAS: 506437-48-5) presents specific handling and disposal challenges in drug development and synthetic chemistry laboratories. This guide establishes a self-validating protocol for its safe lifecycle management, ensuring scientific integrity, personnel safety, and environmental compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal and handling plan, we must first understand the molecular behavior of the compound. 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one contains three critical structural features that dictate its risk profile:

  • The Enone Moiety (α,β-unsaturated ketone): This structure acts as a potent Michael acceptor. Electrophilic in nature, it can readily undergo conjugate addition with biological nucleophiles (such as the sulfhydryl groups of cysteine residues in proteins). This mechanism is the primary cause of its potential as a skin sensitizer and respiratory irritant [1].

  • Halogenation (Chlorine and Fluorine): The presence of heavy halogens significantly alters its disposal requirements. If mixed with non-halogenated solvents and incinerated at standard temperatures, halogenated compounds can generate highly toxic dioxins, furans, and corrosive hydrogen halide gases (HCl, HF) [2].

  • Lipophilicity: The substituted phenyl ring increases the compound's partition coefficient (LogP), allowing it to easily permeate standard nitrile gloves over extended exposure periods, necessitating specific PPE choices.

Quantitative Safety Parameters & Logistics

The following table summarizes the operational logistics and required safety parameters for handling and disposing of this compound in a professional laboratory setting.

ParameterSpecification / RequirementCausality / Rationale
Waste Classification Halogenated Organic WastePrevents dioxin formation; requires high-temp (>1000°C) incineration.
EPA Waste Code F002 / U-listed equivalentRegulatory compliance for spent halogenated solvents/compounds.
Primary PPE (Gloves) Double-gloving (Nitrile over Butyl)Butyl rubber provides superior resistance to halogenated organics.
Ventilation Fume Hood (Face velocity >100 fpm)Mitigates inhalation risk of volatile electrophilic particulates.
Spill Absorbent Inert, non-combustible (Vermiculite)Prevents exothermic reactions common with organic absorbents.

Procedural Methodologies: Handling, Spill Response, and Disposal

Every protocol in the laboratory must be a self-validating system. The following step-by-step methodologies ensure that any failure in one step is caught or mitigated by the next.

Protocol A: Standard Waste Collection & Segregation
  • Verification: Confirm that the primary waste receptacle is explicitly labeled "Halogenated Organic Waste." Never mix with acetone, ethanol, or other non-halogenated streams.

  • Quenching (If applicable): If the compound is unreacted in a reaction mixture, consider quenching the electrophilic enone with a mild nucleophile (e.g., sodium bisulfite solution) prior to disposal, converting it to a less reactive water-soluble adduct [3].

  • Transfer: Use a chemically compatible funnel to transfer the solution into the halogenated waste carboy inside a certified fume hood.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary high-density polyethylene (HDPE) containment tray to capture any micro-leaks.

Protocol B: Immediate Spill Response Methodology
  • Isolation & Evacuation: Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate 5-meter radius to prevent inhalation of vapors.

  • PPE Escalation: Responders must don heavy-duty butyl rubber gloves, chemical splash goggles, and a lab coat. If the spill is large (>100 mL of solution), a half-face respirator with organic vapor cartridges is required.

  • Containment: Surround the spill perimeter with inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels, as halogenated organics can degrade them or cause unpredictable reactions.

  • Absorption & Collection: Work the absorbent from the outside in. Use non-sparking polypropylene tools to scoop the saturated absorbent.

  • Sealing & Labeling: Place the collected material into a heavy-duty, sealable polyethylene bag or a dedicated solid waste pail. Label explicitly: "Hazardous Spill Debris: Contains 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (Halogenated)."

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe down, disposing of all wipes in the same hazardous waste container.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for the disposal of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, ensuring environmental compliance and safety.

WasteWorkflow Start Waste Generation: 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one CheckHalogen Chemical Analysis: Contains Cl or F? Start->CheckHalogen NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated NO Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated YES (Cl, F present) Contractor Licensed Hazardous Waste Contractor Halogenated->Contractor Transfer via HDPE Carboy Incineration High-Temperature Incineration (>1000°C) with Scrubber System Contractor->Incineration Final Destruction

Disposal workflow for halogenated enones ensuring prevention of toxic byproduct formation.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System; General. [Link]

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Navigating the Unseen: A Senior Scientist's Guide to Handling 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Deconstructing the Molecule

To establish a robust safety protocol, we must first understand the inherent risks posed by the molecule's structure. The primary hazards are inferred from its key functional groups:

  • α,β-Unsaturated Ketone: This system is a classic Michael acceptor, making it reactive toward biological nucleophiles like amino and thiol groups in proteins. This reactivity is a strong indicator for potential skin and eye irritation, and possible sensitization upon repeated contact.[1][2]

  • Halogenation (Chloro- and Fluoro- groups): The presence of chlorine and fluorine atoms can significantly alter the molecule's reactivity and toxicological profile. The 2-chlorophenyl group is a common feature in molecules requiring careful handling. For instance, the related compound 2'-Chloroacetophenone is known to cause skin, eye, and respiratory irritation.[3]

  • Combined Reactivity: The combination of these features suggests that 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one is likely to be harmful if swallowed, inhaled, or absorbed through the skin, and is expected to be a potent irritant to the eyes, skin, and respiratory system.[1][2][4] We must operate under the assumption that it is a lachrymator (a substance that causes tearing).[3]

Based on this analysis, the following GHS hazard classifications should be assumed until proven otherwise:

  • Acute Toxicity (Oral, Dermal, Inhalation) [1][2]

  • Skin Corrosion/Irritation [1][2][3]

  • Serious Eye Damage/Irritation [1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation [2][3]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic response to the specific procedure being performed. All operations, without exception, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[5][6]

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with the eyes could cause serious, potentially irreversible damage.[1]

  • Minimum Requirement: Tightly sealed, splash-proof chemical goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory for all handling operations.[7][8]

  • Elevated Risk: For procedures with a higher risk of splashing (e.g., transfers of >50 mL, reactions under pressure, or quenching reactive mixtures), a full-face shield must be worn in addition to chemical goggles. The face shield provides a secondary barrier protecting the entire face.[7][9][10]

Hand Protection: The Primary Contact Surface

Given the high probability of skin irritation and potential for absorption, robust hand protection is critical.[2] No single glove material offers universal protection.[11]

  • Glove Selection: Nitrile gloves are a suitable starting point for incidental contact due to their broad chemical resistance.[10][11] However, for extended handling or in the event of a spill, heavier-duty gloves are necessary.

  • The Principle of Double-Gloving: For all procedures involving direct handling of the neat compound or its concentrated solutions, wearing two pairs of nitrile gloves is the recommended minimum. This practice significantly reduces the risk of exposure from a single glove failure and allows for the safe removal of the outer glove if contamination is suspected.

  • Breakthrough Time: Be aware that all glove materials have a finite breakthrough time. For prolonged operations, it is essential to replace gloves periodically (e.g., every 1-2 hours) even in the absence of visible contamination.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant (FR) lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.[9][11]

  • Chemical Apron: When handling quantities greater than 100 mL or during procedures with a significant splash potential, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[7][10]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Fabric or mesh-topped shoes are strictly prohibited in the laboratory.[9]

Operational and Disposal Plans

PPE Selection Workflow

The following decision tree provides a logical framework for selecting the appropriate level of PPE based on the nature and scale of the planned work.

PPE_Workflow cluster_legend Legend Task Task / Decision PPE PPE Requirement Start Assess Operation: Scale, Concentration, Energy Input Base_PPE Minimum PPE: - Chemical Fume Hood - FR Lab Coat - Chemical Goggles - Double Nitrile Gloves Start->Base_PPE Always Start Here Scale_Check Scale > 1g or Neat Compound? Aerosol_Check Potential for Aerosol / Dust Generation? Scale_Check->Aerosol_Check No Splash_Check Significant Splash Risk? Scale_Check->Splash_Check Yes Resp Consult EHS for Respirator Selection Aerosol_Check->Resp Yes Proceed Proceed with Caution Aerosol_Check->Proceed No Splash_Check->Aerosol_Check No Apron Add Chemical Apron Splash_Check->Apron Yes Base_PPE->Scale_Check Face_Shield Add Face Shield Apron->Face_Shield Also add Face_Shield->Aerosol_Check Resp->Proceed

Caption: PPE selection workflow based on operational risk factors.

Quantitative PPE Guidance
Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory
Microscale (<100 mg) Chemical GogglesDouble Nitrile GlovesFR Lab CoatChemical Fume Hood
Bench Scale (100 mg - 10 g) Chemical GogglesDouble Nitrile GlovesFR Lab CoatChemical Fume Hood
Scale-Up (>10 g or >50mL) Chemical Goggles & Face ShieldDouble Nitrile GlovesFR Lab Coat & Chemical ApronChemical Fume Hood
Non-routine Operations (Spills, Maintenance) Chemical Goggles & Face ShieldHeavy-duty Gloves (e.g., Butyl)Chemical-Resistant Suit/ApronConsult EHS for appropriate respirator
First Aid: Immediate Response Protocol

Rapid decontamination is key to minimizing harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12][13]

Spill and Waste Management
  • Spill Response: In the event of a spill, evacuate the immediate area. For small spills (<100 mL), trained personnel wearing appropriate PPE (including respiratory protection if necessary) can absorb the material with an inert absorbent like vermiculite or sand.[12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS emergency response team.

  • Disposal: All materials contaminated with 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, including empty containers, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[12][14] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[14][15] Never dispose of this chemical down the drain.[12]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.